molecular formula C5H4O3 B1617268 2H-Pyran-2,6(3H)-dione CAS No. 5926-95-4

2H-Pyran-2,6(3H)-dione

Cat. No.: B1617268
CAS No.: 5926-95-4
M. Wt: 112.08 g/mol
InChI Key: SYIUWAVTBADRJG-UHFFFAOYSA-N
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Description

2H-pyran-2,6(3H)-dione is a pyranone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-pyran-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c6-4-2-1-3-5(7)8-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIUWAVTBADRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341605
Record name 2H-Pyran-2,6(3H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-95-4
Record name 2H-Pyran-2,6(3H)-dione
Source EPA DSSTox
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Record name 3,6-dihydro-2H-pyran-2,6-dione
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Foundational & Exploratory

Synthesis of 2H-Pyran-2,6(3H)-dione and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2H-Pyran-2,6(3H)-dione and its Derivatives

Introduction

This compound, systematically known as glutaric anhydride (B1165640), is a cyclic anhydride derived from glutaric acid.[1] It serves as a cornerstone in organic synthesis, valued for its reactivity and structural adaptability.[2] As a potent electrophile, its five-membered ring containing two carbonyl groups readily reacts with a wide range of nucleophiles, making it an invaluable building block for constructing complex molecular architectures.[1][2] This versatility is particularly significant in the pharmaceutical and materials science industries. In drug design and development, the glutaric anhydride scaffold is instrumental in synthesizing derivatives such as glutarimides and esters, motifs present in many pharmacologically active compounds.[1][2] Furthermore, its application extends to the production of advanced polymers, resins, agrochemicals, and dyes. The pyran-2-one ring system is a prevalent structural motif in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[3][4][5] This guide provides a comprehensive overview of the synthesis of this compound and its key derivatives, detailing experimental protocols and summarizing critical data for researchers in chemistry and drug development.

Core Synthesis of this compound (Glutaric Anhydride)

The most direct and classical method for synthesizing this compound is the intramolecular dehydration of glutaric acid. This transformation can be achieved through several methods, with varying conditions and efficiencies.

Thermal and Catalytic Dehydration of Glutaric Acid

Heating glutaric acid at high temperatures results in the elimination of a water molecule to form the cyclic anhydride.[6] While simple, this method often requires significant energy. The efficiency can be improved by employing catalysts like sulfuric acid or p-toluenesulfonic acid, which lower the activation energy for the cyclodehydration.[6] A common laboratory-scale preparation involves heating glutaric acid with a dehydrating agent such as acetic anhydride.

Synthesis_Workflow

Caption: General workflow for the synthesis of this compound and its derivatives.

Experimental Protocol: Synthesis from Glutaric Acid

A detailed procedure for synthesizing a substituted glutaric anhydride (β-methylglutaric anhydride) provides a representative experimental workflow.

  • Reaction: β-Methylglutaric Acid to β-Methylglutaric Anhydride[7]

  • Procedure:

    • In a flask, place 73 g (0.5 mole) of β-methylglutaric acid and 76.5 g (0.75 mole) of acetic anhydride.

    • Heat the mixture on a steam cone for 2 hours.

    • Distill the combined filtrate and washings at reduced pressure to remove all acetic acid and acetic anhydride.

    • Connect an oil pump and continue the distillation.

    • Collect the β-Methylglutaric anhydride product at 118–122°C under a pressure of 3.5 mm Hg.

  • Yield: 46–58 g (60–76%).[7]

Starting MaterialReagentConditionsProductYield (%)Reference
Glutaric AcidGentle HeatingN/AGlutaric AnhydrideNot specified[8]
α-Phenyl-α-carbethoxyglutaronitrile1. H2SO4, H2O; 2. Acetic Anhydride1. Reflux 20-24 hrs; 2. Reflux 1 hrα-Phenylglutaric Anhydride82-86%[9]
β-Methylglutaric AcidAcetic AnhydrideSteam cone, 2 hrsβ-Methylglutaric Anhydride60-76%[7]

Synthesis of this compound Derivatives

The high reactivity of the anhydride functionality allows for straightforward synthesis of a diverse array of derivatives through nucleophilic acyl substitution.[2][10] In this mechanism, a nucleophile attacks one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. Subsequent reformation of the carbonyl double bond results in the cleavage of the C-O bond and opening of the ring, with the carboxylate acting as a leaving group.[10][11]

Nucleophilic_Acyl_Substitution

Caption: Mechanism of nucleophilic acyl substitution on glutaric anhydride.

Esterification: Reaction with Alcohols

Glutaric anhydride reacts with alcohols in the presence of a solvent like pyridine (B92270) to produce esters, specifically glutaric acid monoesters.[8] A carboxylic acid is generated as a byproduct.

  • General Reaction: Glutaric Anhydride + Alcohol → Glutaric Acid Monoester + Carboxylic Acid[8]

Amidation: Reaction with Amines

The reaction with primary or secondary amines yields amides.[8] If two equivalents of the amine are used, one acts as the nucleophile and the second acts as a base to neutralize the carboxylic acid byproduct.[11] This reaction is fundamental for creating the glutarimide (B196013) structure, a key component in various pharmaceuticals.[2]

  • General Reaction: Glutaric Anhydride + 2 R₂NH → N,N-Dialkyl-5-oxopentanamide + R₂NH₂⁺-OOC-(CH₂)₃-COOH

Advanced Synthetic Applications: Cycloaddition Reactions

Derivatives of the 2H-pyran-2-one skeleton are effective partners in Diels-Alder reactions.[12] These [4+2] cycloaddition reactions, often performed under thermal or microwave-assisted conditions, allow for the construction of complex polycyclic structures, which are valuable in natural product synthesis and medicinal chemistry.[12][13] For instance, 3-acylamino-2H-pyran-2-ones act as dienes and react with various dienophiles like maleic anhydride or acetylene (B1199291) derivatives to form a plethora of products including anilines and bicyclic compounds.[12]

Applications in Drug Development and Biological Activity

The 2H-pyran-2-one core and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[4]

  • Antimicrobial Activity: Certain derivatives have shown significant activity against Gram-positive bacteria.[14] For instance, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one displayed a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus.[14] The α,β-unsaturated ketone (enone) system within the pyran ring is considered essential for this activity.[14]

  • Anticancer Properties: The anticancer effects of pyran derivatives are often linked to their ability to induce apoptosis, inhibit cell cycle progression, and cause DNA damage in cancer cells.[4]

  • Other Applications: Fused pyran derivatives, such as pyrano[2,3-d]pyrimidines, exhibit diverse pharmacological properties including antihypertensive, cardiotonic, and antitumor activities.[15]

Derivative ClassBiological ActivityExample CompoundSpecific ActivityReference
2H-pyran-3(6H)-onesAntibacterial (Gram-positive)2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneMIC = 1.56 µg/mL vs S. aureus[14]
Fused PyransAntitumor, AntihypertensivePyrano[2,3-d]pyrimidinesGeneral activity reported[15]
2H-Pyran-2,5-diolsAnticancer, AntimicrobialGeneral class of compoundsInduce apoptosis, inhibit cell cycle[4]

Drug_Dev_Workflow

Caption: Conceptual workflow for the screening of novel pyran derivatives in drug discovery.

Conclusion

This compound is a highly versatile and reactive scaffold that provides efficient synthetic routes to a vast number of derivatives. The straightforward synthesis of the core compound via dehydration of glutaric acid, coupled with its facile ring-opening reactions with various nucleophiles, makes it an attractive starting point for chemical synthesis. The resulting derivatives, particularly those containing pyran and glutarimide motifs, continue to be a rich source of biologically active compounds, with significant potential in the development of new therapeutics for a range of diseases. The synthetic methodologies and applications outlined in this guide underscore the enduring importance of this chemical entity in modern organic and medicinal chemistry.

References

Spectroscopic Profile of 2H-Pyran-2,6(3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2H-Pyran-2,6(3H)-dione, also known as glutaconic anhydride (B1165640). The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural and analytical characteristics of this compound. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols and a conceptual workflow for spectroscopic analysis.

Introduction

This compound is a cyclic anhydride with the molecular formula C₅H₄O₃ and a molecular weight of 112.08 g/mol .[1][2] Its structure, featuring two carbonyl groups within a six-membered heterocyclic ring, makes it a subject of interest in synthetic organic chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its reaction products.

Spectroscopic Data

While specific, experimentally-derived high-resolution spectra for this compound are not widely available in public databases, the following tables summarize the expected spectroscopic characteristics based on data from closely related derivatives and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~5.7Singlet1HVinylic proton of the pyran ring
6.8 - 7.3Multiplet2HProtons on the double bond
~3.5Singlet1HMethylene proton adjacent to carbonyl

Note: The chemical shifts are estimations for the parent compound based on data for its derivatives. Actual values may vary depending on the solvent and experimental conditions.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~185.0Carbonyl (C=O)C2 Carbonyl
~173.0Carbonyl (C=O)C6 Carbonyl
96.2 - 107.4Vinylic (C=C)Olefinic carbons of the pyran ring
~63.3Methylene (CH₂)C3 Methylene carbon

Note: These are characteristic chemical shift ranges for the pyran-dione core, derived from studies on its derivatives. The exact values for the unsubstituted compound may differ.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups of the anhydride functionality.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~1750-1850StrongC=OAsymmetric stretch of anhydride
~1700-1780StrongC=OSymmetric stretch of anhydride
~1600-1680MediumC=CAlkene stretch
~1000-1300StrongC-OC-O-C stretch of anhydride

Note: The exact positions of the carbonyl bands can be influenced by ring strain and conjugation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
112Molecular Ion (M⁺)
84Loss of CO
68Loss of CO₂
56Loss of 2xCO

Note: The fragmentation pattern is a prediction based on the expected stability of the resulting fragments.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set a relaxation delay of 1-5 seconds to ensure quantitative integration if required.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

    • Employ a relaxation delay (d1) of 2-5 seconds.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[3]

    • Perform baseline correction.

    • For ¹H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and acquire the IR spectrum. Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which gives the molecular weight of the compound, and the fragmentation pattern, which provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_elucidation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Direct Insertion or GC Injection Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling, Integration) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Structure Structure of This compound Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

2H-Pyran-2,6(3H)-dione as a versatile building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2H-Pyran-2,6(3H)-dione, also known as glutaconic anhydride (B1165640), is a highly versatile and reactive heterocyclic compound that has garnered significant attention in the field of organic synthesis. Its unique structural features, including a lactone functionality and a conjugated system, make it an exceptional building block for the construction of a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials. Detailed experimental protocols for seminal reactions, along with a summary of quantitative data and visual representations of reaction pathways, are presented to facilitate its practical application in the laboratory.

Introduction

The pyran-2-one scaffold is a privileged motif found in numerous natural products and biologically active compounds. Among the various derivatives of this heterocyclic system, this compound stands out due to its pronounced electrophilicity and its ability to participate in a diverse range of chemical transformations. The presence of two carbonyl groups within the six-membered ring activates the molecule for nucleophilic attack and endows it with the characteristics of a potent dienophile in cycloaddition reactions.[1] This guide aims to serve as a detailed resource for chemists, providing the necessary information to harness the synthetic potential of this remarkable building block.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the dehydration of glutaconic acid or its derivatives. A detailed experimental protocol for a related transformation is provided below.

Experimental Protocol: Synthesis of this compound from Glutaric Acid

A classic approach to a related saturated system involves the intramolecular dehydration of glutaric acid, which can be adapted for the synthesis of the unsaturated analogue from glutaconic acid.[1]

Materials:

  • Glutaric Acid

  • Acetic Anhydride

  • Acetyl Chloride

Procedure:

  • A mixture of glutaric acid (1 mole) and acetic anhydride (1.5 moles) is placed in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of acetyl chloride (0.1 mole) is carefully added to the mixture.

  • The reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the excess acetic anhydride and acetic acid are removed by distillation under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield dihydro-2H-pyran-2,6(3H)-dione.

Note: For the synthesis of the target molecule, this compound, glutaconic acid would be used as the starting material.

Key Reactions of this compound

The reactivity of this compound is dominated by its electrophilic nature, making it susceptible to a variety of transformations.

Diels-Alder Reactions

This compound and its derivatives are excellent dienophiles in [4+2] cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.

Diagram: General Diels-Alder Reaction

G General Diels-Alder Reaction Pathway Pyran_dione This compound (Dienophile) Transition_State [4+2] Transition State Pyran_dione->Transition_State Diene Conjugated Diene Diene->Transition_State Cycloadduct Bicyclic Adduct Transition_State->Cycloadduct Formation of new σ-bonds

Caption: Diels-Alder cycloaddition of this compound.

Experimental Protocol: Diels-Alder Reaction with N-methylmaleimide

Materials:

  • This compound

  • N-methylmaleimide

  • Toluene (dry)

Procedure:

  • In a flame-dried round-bottom flask, this compound (1 equivalent) and N-methylmaleimide (1.1 equivalents) are dissolved in dry toluene.

  • The reaction mixture is heated to reflux for 12-24 hours, and the reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the bicyclic adduct.

DieneDienophileProductYield (%)Reference
Substituted 2H-pyran-2-oneN-phenylmaleimideBicyclic adduct73[2]
Nucleophilic Addition and Ring-Opening Reactions

The electron-deficient nature of the pyran-dione ring makes it susceptible to attack by various nucleophiles, often leading to ring-opening and the formation of highly functionalized acyclic compounds or new heterocyclic systems.

Diagram: Nucleophilic Ring-Opening

G Nucleophilic Attack and Ring-Opening Pyran_dione This compound Intermediate Tetrahedral Intermediate Pyran_dione->Intermediate Nucleophile Nucleophile (e.g., Amine) Nucleophile->Intermediate Nucleophilic attack at C2 or C6 Ring_Opened_Product Ring-Opened Product Intermediate->Ring_Opened_Product Ring-opening

Caption: Ring-opening of this compound by a nucleophile.

Experimental Protocol: Reaction with Aniline

Materials:

Procedure:

  • This compound (1 equivalent) is dissolved in ethanol in a round-bottom flask.

  • Aniline (1.1 equivalents) is added to the solution, and the mixture is stirred at room temperature for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the corresponding ring-opened product.

Pyran-2-one DerivativeNucleophileReaction ConditionsProductReference
Dehydroacetic acid derivativeo-phenylenediamineMicrowave irradiationBenzimidazole derivative[3]

Applications in Organic Synthesis

The versatility of this compound has been demonstrated in the synthesis of a variety of complex molecules, including natural products and pharmacologically active compounds.

Synthesis of Fused Heterocycles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities.

Diagram: Synthesis of Pyrano[2,3-d]pyrimidines

G Pathway to Pyrano[2,3-d]pyrimidines Pyran_dione This compound Derivative Intermediate Condensation Intermediate Pyran_dione->Intermediate Urea Urea/Thiourea Urea->Intermediate Condensation Pyranopyrimidine Pyrano[2,3-d]pyrimidine Intermediate->Pyranopyrimidine Cyclization

Caption: Synthesis of pyrano[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of Pyrano[2,3-d]pyrimidine Diones

A general procedure for the synthesis of pyrano[2,3-d]pyrimidine diones involves a three-component reaction of an aldehyde, malononitrile (B47326), and barbituric acid (a related dione).[2][4]

Materials:

  • Aromatic Aldehyde

  • Malononitrile

  • Barbituric Acid

  • Catalyst (e.g., SBA-Pr-SO3H)

  • Solvent (or solvent-free)

Procedure:

  • A mixture of the aromatic aldehyde (1.2 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), and the catalyst (e.g., 0.02 g of SBA-Pr-SO3H) is prepared.[4]

  • The reaction mixture is heated (e.g., 140 °C for 15 minutes) under solvent-free conditions or in a suitable solvent.[4]

  • The reaction is monitored by TLC.

  • After completion, the solid product is typically recrystallized from a suitable solvent like DMF/ethanol to afford the pure pyrano[2,3-d]pyrimidine dione (B5365651).[4]

AldehydeMalononitrileBarbituric AcidCatalystYield (%)Reference
4-Nitrobenzaldehyde1 mmol1 mmolSBA-Pr-SO3HHigh[4]
Various aromatic aldehydes1 mmol1 mmolDibutylamineGood to Excellent[5]

Spectroscopic Data

The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques, particularly NMR and IR spectroscopy.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR (cm⁻¹)Reference
Dihydro-2H-pyran-2,6(3H)-dione---[6]
(6R)-6-[(4S, 5S)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl]-5,6-dihydro-2H-pyran-2-oneSee spectrum170.51, 169.88, 138.19, 137.30, 128.73, 128.57, 128.37, 126.97, 126.85, 110.00, 109.86, 96.15, 84.98, 83.91, 80.39-[4][7]
Pyrano[2,3-d]pyrimidine derivativesVaried signals for pyran and pyrimidine (B1678525) protonsVaried signals including carbonyl carbons3449 (NH2), 3203, 3148 (NH), 2070 (CN), 1751, 1694 (C=O)[8]

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in organic synthesis. Its unique reactivity allows for the efficient construction of diverse and complex molecular scaffolds. The Diels-Alder reactions, nucleophilic additions, and subsequent transformations into fused heterocyclic systems underscore its importance in the synthesis of compounds with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols to encourage the further exploration and utilization of this powerful synthetic tool.

References

An In-depth Technical Guide on the Antioxidant Properties of 2H-Pyran-2,6(3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of 2H-Pyran-2,6(3H)-dione derivatives and related pyranone structures. The document summarizes quantitative antioxidant activity data, details common experimental protocols for antioxidant evaluation, and illustrates key experimental workflows and proposed mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antioxidant agents.

Core Concepts in Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. The pyranone scaffold, a key structural motif in many natural and synthetic compounds, has garnered significant interest for its potential antioxidant activities. The electron-rich oxygen heteroatom and the potential for extended conjugation in pyranone derivatives contribute to their ability to scavenge free radicals.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound derivatives and related compounds is typically evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) or efficient concentration (EC50) values from these assays provide a quantitative measure of antioxidant potency. The following table summarizes the antioxidant activity of several pyran derivatives from recent studies.

Compound/DerivativeAssayIC50/EC50 (mM)Reference CompoundIC50/EC50 of Reference (mM)Source
4H-pyran derivative 4g DPPH0.329BHT0.245[1]
4H-pyran derivative 4j DPPH0.1941BHT0.245[1]
Dihydroxymethyl pyranone DPPHHigh activity (qualitative)α-tocopherol-[2]
4H-pyran derivative 4d DPPH-BHT-[3]
4H-pyran derivative 4k DPPH-BHT-[3]

Note: A lower IC50/EC50 value indicates higher antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the antioxidant potential of newly synthesized compounds. The following sections describe the standard protocols for the most commonly employed antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of compounds.[4]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. This color change is measured spectrophotometrically at approximately 517 nm.[1][4]

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared and stored in the dark.[1]

  • Preparation of Sample Solutions: The test compounds and a positive control (e.g., ascorbic acid, Trolox, or BHT) are prepared in a series of concentrations in the same solvent.

  • Assay: In a 96-well microplate, 100 µL of the DPPH solution is added to each well.[1] Subsequently, 100 µL of the sample solutions at different concentrations are added. A blank well contains only the solvent.[1]

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[1]

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.[1]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[4] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for assessing total antioxidant capacity and is applicable to both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically at around 734 nm.

Procedure:

  • Preparation of ABTS•+ Stock Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

  • Preparation of ABTS•+ Working Solution: The stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Preparation of Sample Solutions: The test compounds and a positive control are prepared in a series of concentrations.

  • Assay: In a 96-well microplate, 190 µL of the ABTS•+ working solution is added to each well, followed by 10 µL of the sample solutions.[1]

  • Incubation: The plate is incubated in the dark at room temperature for about 6 minutes.[1]

  • Measurement: The absorbance is measured at 734 nm.[5]

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for understanding complex experimental procedures and biological pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical antioxidant screening workflow and the proposed mechanism of action for pyranone derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antioxidant Activity Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization dpph DPPH Radical Scavenging Assay characterization->dpph abts ABTS Radical Cation Scavenging Assay characterization->abts other_assays Other Assays (e.g., FRAP, ORAC) characterization->other_assays ic50 IC50/EC50 Value Determination dpph->ic50 abts->ic50 other_assays->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar mechanism Mechanistic Studies sar->mechanism

References

A Technical Guide to the Natural Sources, Isolation, and Biological Activity of 2H-Pyran-2,6(3H)-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological activities of 2H-pyran-2,6(3H)-dione analogs and related 2H-pyran-2-one derivatives. This class of compounds, found in a variety of natural sources, has garnered significant interest in the scientific community for its diverse pharmacological potential, including anticancer, antifungal, and anti-inflammatory properties.

Natural Sources of this compound Analogs

This compound analogs and their parent compounds, 2H-pyran-2-ones, are predominantly secondary metabolites produced by fungi, particularly endophytic and marine-derived species.

Fungal Sources:

Fungi are a prolific source of bioactive 2H-pyran-2-one derivatives. Species from the genera Trichoderma, Pestalotiopsis, and Aspergillus are notable producers.

  • Trichoderma species: Various species, including Trichoderma harzianum, Trichoderma viride, and Trichoderma atroviride, are known to produce 6-pentyl-α-pyrone (6-PP), a well-studied 2H-pyran-2-one with significant antifungal and anti-inflammatory activities.[1][2] Another bioactive compound, methyl-3-(2-pyran-6-yl)propanoate, has been isolated from the marine fungus Trichoderma atroviride.[3]

  • Pestalotiopsis species: The endophytic fungus Pestalotiopsis fici is a source of ficipyrones A and B, which are α-pyrone derivatives.[4] This fungus is also known to produce a variety of other unique metabolites.

  • Aspergillus species: A marine-derived fungus, Aspergillus flavus, has been found to produce 5-hydroxy-2-pyrone derivatives.

Other Natural Sources:

While fungi are the primary source, some plant species have also been reported to contain pyranone derivatives. However, the focus of current research remains heavily on microbial sources due to their metabolic diversity.

Isolation of this compound Analogs: Experimental Protocols

The isolation of this compound analogs from their natural sources typically involves a multi-step process of extraction and chromatographic purification. Below is a generalized experimental protocol that can be adapted for the isolation of these compounds from fungal cultures.

General Experimental Workflow

The overall process for isolating this compound analogs from fungal cultures can be visualized as a sequential workflow. This involves cultivation of the fungus, extraction of the bioactive metabolites, and subsequent purification to obtain the pure compounds.

G General Workflow for Isolation of Fungal Pyranones cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification A Inoculation of Fungal Strain B Incubation in Liquid or Solid Media A->B C Separation of Mycelia and Culture Broth B->C D Solvent Extraction (e.g., Ethyl Acetate) C->D E Concentration of Crude Extract D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection and TLC Analysis F->G H High-Performance Liquid Chromatography (HPLC) G->H I Isolation of Pure Compound H->I

Caption: A generalized workflow for the isolation of this compound analogs from fungal cultures.

Detailed Methodologies

2.2.1. Fungal Cultivation and Fermentation:

  • Inoculation: A pure culture of the desired fungal strain (e.g., Trichoderma harzianum or Pestalotiopsis fici) is inoculated into a suitable liquid medium, such as Potato Dextrose Broth (PDB), or a solid medium like rice.

  • Incubation: The culture is incubated under optimal conditions of temperature (typically 25-28°C) and agitation (for liquid cultures) for a period ranging from several days to a few weeks to allow for the production of secondary metabolites.

2.2.2. Extraction of Crude Metabolites:

  • Separation: For liquid cultures, the mycelia are separated from the culture broth by filtration.

  • Solvent Extraction: The culture filtrate and the mycelia are separately extracted with an organic solvent, most commonly ethyl acetate. This process is typically repeated multiple times to ensure maximum recovery of the compounds.

  • Concentration: The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.3. Chromatographic Purification:

  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compounds.

  • High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are further purified by preparative HPLC, often using a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of methanol (B129727) and water), to yield the pure this compound analog.

2.2.4. Structure Elucidation:

The structure of the isolated pure compound is then determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and sometimes X-ray crystallography.

Biological Activities and Signaling Pathways

This compound analogs and related pyranones exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

Quantitative Bioactivity Data

The following table summarizes the reported biological activities of some naturally occurring 2H-pyran-2-one analogs.

Compound NameNatural SourceBiological ActivityQuantitative Data (IC₅₀)Reference(s)
6-Pentyl-α-pyrone (6-PP)Trichoderma spp.Antifungal, Anti-inflammatory-[1],[2]
Ficipyrone APestalotiopsis ficiAntifungal (against Gibberella zeae)15.9 µM[4]
Methyl-3-(2-pyran-6-yl)propanoateTrichoderma atrovirideCytotoxic (against B16 murine melanoma cells)4.4 ± 0.5 μM[3]
ViridepyrononeTrichoderma virideAntifungal (against Sclerotium rolfsii)MIC > 90% inhibition at 196 µg/mL
Signaling Pathways

Several studies have begun to elucidate the molecular mechanisms underlying the biological activities of these compounds. 6-pentyl-α-pyrone (6-PP), in particular, has been shown to modulate key signaling pathways involved in inflammation and apoptosis.

3.2.1. Induction of Apoptosis:

Some this compound analogs have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro- and anti-apoptotic proteins.

G Induction of Apoptosis by this compound Analogs A This compound Analog B Mitochondrial Membrane Potential Depolarization A->B C Reduction of Bcl-2 (Anti-apoptotic protein) A->C D Activation of Caspase-3 B->D C->D E DNA Fragmentation D->E F Apoptosis E->F

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by some this compound analogs.

3.2.2. Modulation of Inflammatory Pathways:

6-Pentyl-α-pyrone has been reported to suppress inflammatory responses by inhibiting key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

G Modulation of Inflammatory Pathways by 6-Pentyl-α-pyrone A 6-Pentyl-α-pyrone B Inhibition of MAPK Pathway Phosphorylation A->B C Inhibition of NF-κB Activation A->C D Reduced Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) B->D C->D E Anti-inflammatory Effect D->E G Regulation of TOR Signaling by 6-Pentyl-α-pyrone A 6-Pentyl-α-pyrone B TOR Signaling Pathway Modulation A->B C Altered Fungal Development (Growth, Sporulation) B->C D Reduced Pathogenicity C->D

References

A Comprehensive Technical Guide to the Thermochemical Properties of Dihydro-2H-pyran-2,6(3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermochemical data for dihydro-2H-pyran-2,6(3H)-dione, a compound also widely known as glutaric anhydride. The information compiled herein is essential for understanding the energetic properties and stability of this molecule, which is a crucial consideration in drug development, chemical synthesis, and materials science. This document presents quantitative thermochemical data in a structured format, details the experimental methodologies used for their determination, and provides visualizations of relevant chemical pathways and experimental workflows.

Thermochemical Data Summary

The following tables summarize the key experimental thermochemical values for dihydro-2H-pyran-2,6(3H)-dione at the standard temperature of 298.15 K (25 °C) and a pressure of 0.1 MPa.

Thermochemical PropertySymbolValuePhaseReference(s)
Standard Molar Enthalpy of FormationΔfH°-532.4 ± 1.8 kJ·mol⁻¹Gas[1]
Standard Molar Enthalpy of SublimationΔsubH°86.1 ± 1.6 kJ·mol⁻¹Solid
Standard Molar Enthalpy of FusionΔfusH°13.55 kJ·mol⁻¹Solid[2]
Standard Molar Heat CapacityC_p119.9 J·mol⁻¹·K⁻¹ (at 300 K)Solid[2]

Note: The standard molar enthalpy of formation in the solid phase can be derived from the gas phase enthalpy of formation and the enthalpy of sublimation.

Experimental Protocols

The determination of the thermochemical data presented above relies on a combination of precise calorimetric and analytical techniques. The following sections detail the principles and generalized procedures for the key experimental methods employed.

Combustion Calorimetry

Combustion calorimetry is a fundamental technique for determining the enthalpy of formation of organic compounds. The standard molar enthalpy of combustion (ΔcH°) is measured, and from this, the standard molar enthalpy of formation (ΔfH°) is calculated using Hess's law.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity crystalline dihydro-2H-pyran-2,6(3H)-dione is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen. A small, known amount of water is typically added to the bomb to ensure that the final products are in their standard states.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The combustion reaction is rapid and exothermic, causing a rise in the temperature of the bomb and the surrounding water. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is used, along with the previously determined energy equivalent of the calorimeter (calibrated using a standard substance like benzoic acid), to calculate the heat of combustion. Corrections are applied for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is particularly useful for determining heat capacity and the enthalpy of phase transitions, such as melting (fusion).

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of dihydro-2H-pyran-2,6(3H)-dione is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram shows peaks corresponding to thermal transitions. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔfusH°). The heat capacity (C_p) can also be determined from the DSC curve by measuring the heat flow required to change the sample's temperature by a given amount.

Knudsen Effusion Method for Enthalpy of Sublimation

The Knudsen effusion method is a technique for determining the vapor pressure of a solid as a function of temperature. From these data, the enthalpy of sublimation (ΔsubH°) can be calculated using the Clausius-Clapeyron equation.

Methodology:

  • Sample Preparation: A sample of dihydro-2H-pyran-2,6(3H)-dione is placed in a Knudsen cell, which is a small container with a very small orifice.

  • Experimental Setup: The cell is placed in a high-vacuum chamber and heated to a series of controlled temperatures.

  • Data Acquisition: As the sample sublimes, the vapor effuses through the orifice. The rate of mass loss of the sample is measured as a function of temperature, typically using a microbalance.

  • Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.

Visualizations: Chemical Pathways and Experimental Workflows

To further elucidate the context of dihydro-2H-pyran-2,6(3H)-dione's thermochemistry, the following diagrams, generated using the DOT language, illustrate its synthesis and the workflow for experimental data determination.

Synthesis_of_Dihydro_2H_pyran_2_6_3H_dione GlutaricAcid Glutaric Acid Product Dihydro-2H-pyran-2,6(3H)-dione GlutaricAcid->Product Intramolecular Dehydration DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride or Heat) DehydratingAgent->Product Byproduct Water Product->Byproduct Elimination

Caption: Synthesis of Dihydro-2H-pyran-2,6(3H)-dione from Glutaric Acid.

Thermochemical_Analysis_Workflow cluster_experimental Experimental Determination cluster_data Derived Thermochemical Data CombustionCalorimetry Combustion Calorimetry EnthalpyOfFormationSolid ΔfH° (solid) CombustionCalorimetry->EnthalpyOfFormationSolid DSC Differential Scanning Calorimetry (DSC) HeatCapacity Cp DSC->HeatCapacity EnthalpyOfFusion ΔfusH° DSC->EnthalpyOfFusion KnudsenEffusion Knudsen Effusion EnthalpyOfSublimation ΔsubH° KnudsenEffusion->EnthalpyOfSublimation EnthalpyOfFormationGas ΔfH° (gas) EnthalpyOfFormationSolid->EnthalpyOfFormationGas EnthalpyOfSublimation->EnthalpyOfFormationGas

Caption: Experimental Workflow for Thermochemical Data Determination.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2H-Pyran-2,6(3H)-dione, also known as glutaric anhydride (B1165640), and structurally related cyclic anhydrides, including succinic anhydride, maleic anhydride, and phthalic anhydride. This document summarizes key toxicological data, details relevant experimental methodologies, and visualizes the underlying mechanisms of toxicity to support informed risk assessment and guide future research in drug development and chemical safety.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicity data for this compound and related cyclic anhydrides. These values provide a comparative basis for assessing the acute toxicity of these compounds.

Table 1: Acute Oral Toxicity Data

CompoundCAS NumberTest SpeciesLD50 (mg/kg)Reference
This compound (Glutaric Anhydride)108-55-4Rat (male)1410[1][2]
Rat (female)540[1][3]
Succinic Anhydride108-30-5Rat1510[4][5]
Maleic Anhydride108-31-6Rat481[6]
Phthalic Anhydride85-44-9RatModerate acute toxicity (value not specified)[7]

Table 2: Acute Dermal Toxicity Data

CompoundCAS NumberTest SpeciesLD50 (mg/kg)Reference
This compound (Glutaric Anhydride)108-55-4Rabbit (male)6250[1][2]
Rabbit (female)5660[1][2]
Maleic Anhydride108-31-6Rabbit2620[6]

Toxicological Endpoints and Observations

Beyond acute lethality, these cyclic anhydrides elicit a range of toxicological effects, primarily irritation and sensitization.

  • This compound (Glutaric Anhydride): This compound is a moderate acute oral toxicant, with death attributed in part to gastrointestinal irritancy.[1][2] It causes skin irritation, including erythema, edema, necrosis, and ulceration upon prolonged contact.[1][2] Eye contact can lead to persistent conjunctivitis, mild iritis, and corneal injury.[1] A maximization study in guinea pigs indicated no potential for skin sensitization.[1] The primary acute hazards are associated with ingestion, eye contact, and sustained skin contact.[1][2]

  • Succinic Anhydride: It is considered harmful if swallowed and can cause severe skin and serious eye irritation.[4][5] There is evidence that it may cause sensitization by skin contact and irritation to the respiratory system.[4]

  • Maleic Anhydride: This compound is very hazardous if ingested and is a skin and eye irritant.[6] Inhalation can irritate the respiratory tract, and severe over-exposure may lead to lung damage.[6] Chronic exposure can cause bronchitis and asthma-like attacks.[8]

  • Phthalic Anhydride: Acute exposure causes irritation to the eyes, respiratory tract, and skin.[7][9] The irritant is thought to be phthalic acid, which is formed upon contact with water.[7] Chronic effects in workers include conjunctivitis, rhinitis, bronchitis, and irritation of the skin and mucous membranes.[7] It is also a skin and respiratory sensitizer.[10]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized studies following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The methodologies for the key toxicity tests are detailed below.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is used to assess the acute toxic effects of a substance administered orally.

  • Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of each step determines the dose for the next step. The goal is to identify a dose range that causes mortality or evident toxicity.

  • Test Animals: Typically, rats are used. For this guideline, testing is often initiated using a single sex (usually females).[11]

  • Procedure:

    • Animals are fasted prior to dosing.[12]

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[12]

    • A necropsy is performed on all animals at the end of the study.

  • Data Interpretation: The results are used to classify the substance into a toxicity category based on the observed mortality at different dose levels.

Acute Dermal Toxicity (OECD Test Guideline 402)

This guideline details the procedure for assessing the toxicity of a substance applied to the skin.

  • Principle: The test substance is applied to the skin of several groups of experimental animals at various dose levels.

  • Test Animals: Rodents such as rats, rabbits, or guinea pigs are commonly used.[6]

  • Procedure:

    • The fur is removed from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area of approximately 10% of the total body surface area.[13]

    • The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[13]

    • Animals are observed for signs of toxicity and mortality for at least 14 days.[13]

    • A gross necropsy is performed on all animals.

  • Data Interpretation: The dermal LD50 is determined, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when applied to the skin.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

  • Principle: A single dose of the test substance is applied to a small area of the skin of an animal.

  • Test Animals: The albino rabbit is the preferred species.[8]

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 ml of a liquid or 0.5 g of a solid or paste is applied to the test site and covered with a gauze patch for a 4-hour exposure period.[8]

    • After exposure, the patch and any residual test substance are removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[14]

  • Data Interpretation: The severity of the skin reactions is scored and recorded. The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed lesions.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or damage.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal.

  • Test Animals: Healthy, young adult albino rabbits are typically used.[7]

  • Procedure:

    • The test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[7]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[10]

    • Observations are made for lesions of the cornea, iris, and conjunctiva, which are scored.

  • Data Interpretation: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's irritation potential.

Skin Sensitization (OECD Test Guideline 406: Guinea Pig Maximization Test)

This test is designed to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).

  • Principle: The test involves an induction phase to sensitize the animals, followed by a challenge phase to elicit an allergic reaction.

  • Test Animals: Guinea pigs are used for this test.[15]

  • Procedure:

    • Induction Phase: The animals are exposed to the test substance by both intradermal injection (with Freund's Complete Adjuvant to enhance the immune response) and topical application.[16]

    • Challenge Phase: After a rest period of 10-14 days, a non-irritating concentration of the test substance is applied topically to a naive skin site.[15]

    • The challenge sites are observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours.

  • Data Interpretation: The incidence and severity of the skin reactions in the test group are compared to a control group to determine if the substance is a skin sensitizer.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound and related cyclic anhydrides is driven by their chemical reactivity, leading to interactions with cellular macromolecules and the subsequent activation of various signaling pathways.

Formation of Protein Adducts

A primary mechanism of toxicity for cyclic anhydrides is their ability to react with nucleophilic groups in proteins, particularly the amino groups of lysine (B10760008) residues. This reaction leads to the formation of protein adducts, which can alter protein structure and function, potentially leading to an immune response and sensitization. Maleic anhydride, for instance, is known to react rapidly and specifically with amino groups of proteins.

Protein_Adduct_Formation Cyclic_Anhydride Cyclic Anhydride (e.g., this compound) Protein_Adduct Protein Adduct Cyclic_Anhydride->Protein_Adduct Covalent Binding (acylation) Protein Cellular Protein (with nucleophilic residues) Protein->Protein_Adduct Altered_Function Altered Protein Function / Antigen Formation Protein_Adduct->Altered_Function Immune_Response Immune Response (Sensitization) Altered_Function->Immune_Response Oxidative_Stress_Pathway cluster_induction Induction cluster_cellular_response Cellular Response cluster_outcome Outcome Compound Glutaric Anhydride (hydrolyzes to Glutaric Acid) Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Antioxidants Depletion of Antioxidants (e.g., Glutathione) Compound->Antioxidants ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage DNA_Damage->Apoptosis Inflammatory_Response Phthalic_Anhydride Phthalic Anhydride Cell_Activation Activation of Keratinocytes / Immune Cells Phthalic_Anhydride->Cell_Activation Signaling_Pathways Activation of NF-κB and MAPK Pathways Cell_Activation->Signaling_Pathways Cytokine_Production Production of Pro-inflammatory Cytokines and Chemokines (IL-6, TNF-α, etc.) Signaling_Pathways->Cytokine_Production Inflammation Inflammation (Erythema, Edema) Cytokine_Production->Inflammation Apoptosis_Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrial_Stress Mitochondrial Stress (from Oxidative Damage) Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Execution_Caspases Executioner Caspases (Caspase-3, -7) Activation Caspase9->Execution_Caspases Death_Receptor Death Receptor Ligation (e.g., FasL/FasR) DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Execution_Caspases Apoptosis Apoptosis (Cell Death) Execution_Caspases->Apoptosis Toxicological_Workflow Exposure Exposure (Oral, Dermal, Inhalation) Absorption Absorption, Distribution, Metabolism, Excretion (ADME) Exposure->Absorption Interaction Interaction with Cellular Targets Absorption->Interaction Cellular_Effects Cellular Effects (Oxidative Stress, Inflammation, Protein Adducts) Interaction->Cellular_Effects Toxicity_Endpoints Toxicological Endpoints Cellular_Effects->Toxicity_Endpoints Acute_Toxicity Acute Toxicity (LD50) Toxicity_Endpoints->Acute_Toxicity Irritation Irritation (Skin, Eye) Toxicity_Endpoints->Irritation Sensitization Sensitization Toxicity_Endpoints->Sensitization Chronic_Toxicity Chronic Toxicity Toxicity_Endpoints->Chronic_Toxicity

References

Methodological & Application

Application Note: Cell-Based Assays to Evaluate the Cytotoxicity of 2H-Pyran-2,6(3H)-dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2H-Pyran-2,6(3H)-dione scaffold is a structural motif found in various bioactive compounds, making its derivatives subjects of interest in medicinal chemistry and drug discovery.[1][2] Evaluating the cytotoxic potential of these compounds is a critical first step in assessing their therapeutic promise and potential toxicity.[1] This document provides an overview and detailed protocols for a panel of standard cell-based assays recommended for quantifying the cytotoxic effects of this compound derivatives on mammalian cells.

The assays described herein measure distinct cellular health indicators: metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death). Employing a multi-assay approach provides a comprehensive understanding of the compound's mechanism of action.

Recommended Assays: A Workflow Overview

A typical workflow for assessing cytotoxicity involves a primary screen to determine overall effects on cell viability, followed by secondary assays to elucidate the mechanism of cell death.

G General Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis A 1. Cell Culture (Select appropriate cell lines) B 2. Compound Preparation (Stock solution in DMSO, serial dilutions) A->B C 3. Cell Seeding (Seed in 96-well plates) B->C D 4. Compound Treatment (Expose cells to various concentrations) C->D E 5. Incubation (24, 48, or 72 hours) D->E F Primary Viability Screen E->F G MTT Assay (Metabolic Activity) F->G Viability H LDH Release Assay (Membrane Integrity) F->H Necrosis I Caspase-3/7 Assay (Apoptosis) F->I Apoptosis J 6. Data Acquisition (Plate Reader) G->J H->J I->J K 7. Calculation & Analysis (IC50, % Cytotoxicity) J->K

Caption: General workflow for evaluating compound cytotoxicity.

Data Presentation

Quantitative data should be summarized to facilitate comparison between different compounds and cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Table 1: Example - Cytotoxicity of this compound Derivatives (IC50 Values)

Compound IDTarget Cell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
Derivative 4dHCT-116 (Colon Carcinoma)Not SpecifiedNot Specified75.10[3]
Derivative 4gSW-480 (Colon Adenocarcinoma)Not SpecifiedNot Specified34.6[1]
Derivative 4jMCF-7 (Breast Carcinoma)Not SpecifiedNot Specified26.6[1]
Derivative 5MCF-7 (Breast Carcinoma)Not SpecifiedNot Specified1.4 ± 0.6[1]
Compound 3dBreast Cancer Cell LineNot SpecifiedNot Specified0.018[4]

Note: The IC50 values are reported as mean ± standard deviation where available.[1]

Table 2: Example - Membrane Integrity Assessment (LDH Release Assay)

Compound Conc. (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)2.5 ± 0.8
15.1 ± 1.2
1025.6 ± 3.5
5068.9 ± 5.1
10095.2 ± 2.7

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[6][7]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom sterile microplates.

  • Selected mammalian cell line.

  • Complete culture medium.

  • This compound compounds dissolved in DMSO.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[1] Remove the old medium and add 100 µL of medium containing the compounds. Include vehicle-only controls (cells treated with medium and DMSO) and no-cell controls (medium only for background subtraction).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[6][7]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7][8] A reference wavelength of >650 nm can be used to reduce background.[8]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[9][10]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution).

  • 96-well flat-bottom sterile microplates.

  • Lysis Buffer (e.g., 10X Triton X-100 solution provided in kits) for maximum LDH release control.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells for:

    • Vehicle Control: Untreated cells for spontaneous LDH release.

    • Maximum LDH Release Control: Cells to be treated with lysis buffer to determine 100% cytotoxicity.[10]

    • No-Cell Control: Medium only for background.[11]

  • Incubation: Incubate the plate for the desired exposure period.

  • Lysis of Control Wells: Approximately 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[12]

  • Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet the cells.[13] Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[12][14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the supernatant plate.[12]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12][14]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be subtracted to account for instrument background.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] * 100.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspases-3 and -7, key effector enzymes in the apoptotic pathway.[15][16] The assay uses a pro-fluorescent or pro-luminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a measurable signal.[16][17]

Materials:

  • Commercially available Caspase-3/7 Assay Kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay, Caspase-Glo® 3/7 Assay).[15][16]

  • Opaque-walled 96-well plates suitable for fluorescence or luminescence.

  • Apoptosis-inducing agent (e.g., Staurosporine) for a positive control.

Procedure (Homogeneous "Add-Mix-Measure" Format):

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with compounds as described in the MTT protocol (steps 1 and 2). Include positive control wells (cells treated with a known apoptosis inducer) and negative control wells (untreated cells).[17]

  • Incubation: Incubate for a period sufficient to induce apoptosis (typically shorter than viability assays, e.g., 6-24 hours).

  • Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a buffer and a pro-fluorescent substrate.[15]

  • Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of the prepared Caspase-3/7 reagent directly to each well.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light. The reagent causes cell lysis and substrate cleavage simultaneously.[16]

  • Signal Reading: Measure the fluorescence (e.g., Ex/Em = 490/520 nm) or luminescence using a microplate reader.[17]

  • Data Analysis: After subtracting background values, express the data as fold-change in caspase activity relative to the vehicle-treated control.

Potential Signaling Pathways in Cytotoxicity

Drug-induced cytotoxicity often involves the activation of specific cell death signaling pathways. The BCL-2 family of proteins and caspases are central regulators of the mitochondrial (intrinsic) pathway of apoptosis, a common mechanism for chemotherapeutic agents.[18][19]

G Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Common Execution Pathway DR Death Receptors (e.g., Fas) C8 Pro-Caspase-8 DR->C8 Ligand Binding aC8 Active Caspase-8 C8->aC8 Activation Bax Bax/Bak aC8->Bax Activates C37 Pro-Caspase-3/7 aC8->C37 Activates Mito Mitochondrion CytC Cytochrome c Mito->CytC Release Bax->Mito Forms Pore Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Apaf Apaf-1 CytC->Apaf Binds C9 Pro-Caspase-9 Apt Apoptosome C9->Apt Apaf->C9 Recruits Apaf->Apt Apt->C37 Activates aC37 Active Caspase-3/7 C37->aC37 Cleavage Apoptosis Apoptosis aC37->Apoptosis Cleaves Substrates Compound This compound Compound Compound->Bax Induces? Compound->Bcl2 Inhibits?

Caption: Intrinsic and extrinsic pathways converging on apoptosis.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes Utilizing Pyranone and Anhydride Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Use of 2H-Pyran-2,6(3H)-dione:

A comprehensive search of the scientific literature and chemical databases did not yield any specific examples or established protocols for the use of this compound as a direct precursor in the synthesis of fluorescent probes.

Therefore, these application notes will focus on the synthesis of fluorescent probes from structurally related and synthetically relevant starting materials: 2H-pyran-2-one derivatives and cyclic anhydrides . These examples will provide researchers, scientists, and drug development professionals with detailed methodologies and insights into the synthesis of valuable fluorescent tools.

Part 1: Synthesis of Fluorescent 2H-Pyran-2-one Derivatives

Introduction:

2H-pyran-2-one (or α-pyrone) derivatives are a significant class of heterocyclic compounds that form the core of many fluorescent molecules.[1] Their synthesis is versatile, allowing for the introduction of various substituents to tune the photophysical properties, such as emission wavelength and quantum yield. These dyes have found applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.[2] This section details the synthesis of a donor-acceptor substituted 2H-pyran-2-one, a common strategy to achieve strong fluorescence.[3]

Principle of Synthesis:

The synthesis of fluorescent 2H-pyran-2-one derivatives can be achieved through a convenient one-pot reaction involving the condensation of an active methylene (B1212753) compound, a ketene (B1206846) dithioacetal, and an aryl ketone in the presence of a base. This approach allows for the construction of a highly conjugated system, which is essential for fluorescence.

Experimental Protocol: Synthesis of 6-(4-Dimethylaminophenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile

This protocol is adapted from a method for synthesizing fluorescent 2-pyrone derivatives.[3]

Materials:

Procedure:

  • To a solution of 4-dimethylaminoacetophenone (1.0 mmol) and methyl 2-cyano-3,3-bis(methylsulfanyl)acrylate (1.0 mmol) in DMSO (10 mL), add powdered sodium hydroxide (1.2 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and neutralize with dilute HCl.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure 6-(4-dimethylaminophenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile.

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

The photophysical properties of the synthesized 2H-pyran-2-one derivative are crucial for its application as a fluorescent probe.

PropertyValue
Excitation Maximum (λex)~450-500 nm (in CH₂Cl₂)
Emission Maximum (λem)~607 nm (in CH₂Cl₂)[3]
Fluorescence ColorOrange-Red[3]
Molar Absorptivity (ε)To be determined experimentally
Fluorescence Quantum Yield (ΦF)To be determined experimentally

Diagram of Synthetic Workflow:

G reagents 4-Dimethylaminoacetophenone + Methyl 2-cyano-3,3-bis(methylsulfanyl)acrylate reaction Condensation Reaction (NaOH, DMSO, RT, 4-6h) reagents->reaction workup Work-up (Precipitation in water, Filtration) reaction->workup purification Purification (Column Chromatography) workup->purification product Fluorescent 2H-Pyran-2-one Derivative purification->product characterization Characterization (NMR, Mass Spec, Spectroscopy) product->characterization

Caption: Synthetic workflow for a fluorescent 2H-pyran-2-one derivative.

Part 2: Synthesis of Fluorescent Probes from Cyclic Anhydrides

Introduction:

Cyclic anhydrides are valuable precursors for the synthesis of several classes of fluorophores, most notably fluorescein (B123965) and rhodamine dyes. The reaction of an anhydride (B1165640) with a phenol (B47542) derivative in a Friedel-Crafts acylation followed by condensation is a classic and effective method for creating the xanthene core structure responsible for the fluorescence of these dyes.[4] This section describes the synthesis of a dichlorinated fluorescein derivative using 3,6-Dichlorotrimellitic Anhydride. The resulting chlorinated dyes often exhibit enhanced photostability and higher quantum yields.[4]

Principle of Synthesis:

The synthesis involves a Friedel-Crafts acylation/condensation reaction between 3,6-Dichlorotrimellitic Anhydride and a resorcinol (B1680541) derivative. A Lewis acid catalyst, such as zinc chloride or methanesulfonic acid, is used at elevated temperatures to drive the reaction to completion.

Experimental Protocol: Synthesis of a Dichlorinated Fluorescein Derivative

This protocol is a general method adapted from the synthesis of fluorescein and its derivatives from anhydrides.[4]

Materials:

  • 3,6-Dichlorotrimellitic Anhydride

  • Resorcinol (or a substituted resorcinol)

  • Zinc chloride (ZnCl₂) or Methanesulfonic acid

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Ethanol

Procedure:

  • In a round-bottom flask, thoroughly mix 3,6-Dichlorotrimellitic Anhydride (1.0 mmol) and resorcinol (2.1 mmol).

  • Add a catalytic amount of zinc chloride (or a few drops of methanesulfonic acid).

  • Heat the mixture in an oil bath to 180-200 °C for 2-4 hours. The mixture will become a viscous melt and solidify upon cooling.

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the crude solid in a dilute sodium hydroxide solution.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the dichlorinated fluorescein derivative.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography.

  • Confirm the structure of the final product using standard analytical techniques.

Quantitative Data:

The introduction of chlorine atoms onto the fluorescein scaffold can significantly alter its photophysical properties.

PropertyExpected Range
Excitation Maximum (λex)~500-530 nm
Emission Maximum (λem)~520-550 nm
Molar Absorptivity (ε)> 70,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (ΦF)High (often > 0.8)
PhotostabilityEnhanced compared to non-chlorinated fluorescein

Diagram of Synthetic Workflow:

G reactants 3,6-Dichlorotrimellitic Anhydride + Resorcinol Derivative reaction Friedel-Crafts Acylation/ Condensation (Lewis Acid, 180-200°C) reactants->reaction dissolution Dissolution in Base (NaOH solution) reaction->dissolution precipitation Acidification & Precipitation (HCl solution) dissolution->precipitation purification Purification (Filtration, Recrystallization) precipitation->purification product Dichlorinated Fluorescein Derivative purification->product

Caption: General workflow for synthesizing dichlorinated fluorescein.

Signaling Pathway Application Example: Enzyme-Activatable Probe

The synthesized dichlorinated fluorescein derivative can be further modified to create a "turn-on" fluorescent probe for enzyme activity. For instance, esterification of the phenolic hydroxyl groups renders the molecule non-fluorescent. In the presence of an esterase enzyme, the ester groups are cleaved, restoring the fluorescent fluorescein structure.

G probe Non-Fluorescent Probe (Esterified Dichlorofluorescein) product Fluorescent Dichlorofluorescein probe->product Enzymatic Cleavage enzyme Esterase enzyme->product signal Fluorescence Signal ('Turn-On') product->signal

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2H-Pyran-2,6(3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2H-Pyran-2,6(3H)-dione, also known as glutaconic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent and direct method for synthesizing this compound is the intramolecular dehydration of glutaconic acid. This transformation can be achieved through several methods, including thermal dehydration, catalytic dehydration using mineral acids (e.g., sulfuric acid) or sulfonic acids, or by using a chemical dehydrating agent such as acetic anhydride. Both the cis and trans isomers of glutaconic acid can be used as starting material, as the trans form typically isomerizes to the cis form under the reaction conditions before cyclizing to the anhydride.[1]

Q2: How can I confirm the successful synthesis of this compound?

A2: Successful synthesis can be confirmed through a combination of physical and spectroscopic methods. The product is a colorless solid with a reported melting point of 77–82 °C.[1] Spectroscopic confirmation is crucial:

  • Infrared (IR) Spectroscopy: The key feature to look for is the appearance of two distinct carbonyl (C=O) stretching bands, which are characteristic of an anhydride. These typically appear in the range of 1750-1850 cm⁻¹. The presence of a broad absorption band around 3000-3500 cm⁻¹ would indicate the presence of unreacted carboxylic acid (O-H stretch).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, you should see signals corresponding to the vinyl and methylene (B1212753) protons of the pyran ring. In the ¹³C NMR spectrum, the appearance of two signals in the downfield region (typically around 160-185 ppm) corresponding to the carbonyl carbons is a strong indicator of product formation.

Q3: What are the critical parameters to control for maximizing the yield?

A3: Maximizing the yield of this compound hinges on effectively removing water from the reaction mixture to drive the equilibrium towards the anhydride product. Key parameters include:

  • Purity of Starting Material: Ensure the glutaconic acid is as pure and dry as possible. Water present in the starting material will inhibit the reaction.

  • Reaction Temperature: The optimal temperature depends on the method used. High temperatures are required for thermal dehydration, while catalytic methods can be performed at lower temperatures.

  • Efficient Water Removal: If performing a thermal or catalytic dehydration, ensuring that the water produced is continuously removed from the reaction vessel (e.g., through distillation) is critical.

  • Choice of Dehydrating Agent: When using a chemical dehydrating agent like acetic anhydride, using a sufficient excess ensures the complete conversion of the diacid.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction due to insufficient heating or reaction time.2. Presence of water in the starting material or solvent.3. Inefficient removal of water byproduct, leading to a reverse reaction.4. Deactivated catalyst.1. Increase reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or IR spectroscopy.2. Thoroughly dry the glutaconic acid starting material and use anhydrous solvents.3. If applicable, use a Dean-Stark apparatus or ensure the reaction setup allows for efficient distillation of water.4. Use a fresh batch of catalyst.
Product is a sticky oil or fails to crystallize 1. Presence of unreacted glutaconic acid.2. Contamination with residual solvent or acetic acid (if used).1. Check the IR spectrum for a broad O-H stretch. If present, attempt to drive the reaction to completion with further heating or addition of a dehydrating agent.2. Ensure complete removal of volatile impurities under reduced pressure. The product can be purified by recrystallization from a suitable solvent system like ethyl acetate (B1210297) and hexane (B92381).[3]
IR spectrum shows a broad peak around 3300 cm⁻¹ and only one carbonyl peak The product is predominantly unreacted glutaconic acid.The dehydration reaction has not proceeded to a significant extent. Re-evaluate the reaction conditions (temperature, catalyst, dehydrating agent) as outlined in the "Low or No Yield" section.
Product has a strong odor of vinegar Residual acetic acid from the workup or acetic anhydride used as a reagent.Remove residual acetic acid by co-evaporation with a high-boiling point solvent like toluene (B28343) under reduced pressure, or by thorough drying under high vacuum.

Data Presentation

Table 1: Comparison of Dehydration Methods for Substituted Glutaric Anhydrides
MethodDehydrating Agent/CatalystTemperature Range (°C)Key AdvantagesKey Disadvantages
Thermal Dehydration None250 - 280Environmentally friendly (no additional reagents).High energy consumption; potential for thermal decomposition.
Catalytic Dehydration Sulfonic acids (e.g., H₂SO₄, p-TsOH)150 - 200Lower energy consumption compared to thermal methods.Requires catalyst removal during workup; potential for acid-catalyzed side reactions.
Chemical Dehydration Acetic AnhydrideReflux (typically ~140)High efficiency and yield; relatively mild conditions.Requires removal of excess acetic anhydride and acetic acid byproduct.[3]

Experimental Protocols

Protocol: Synthesis of this compound via Dehydration with Acetic Anhydride

This protocol is adapted from a general procedure for the synthesis of cyclic anhydrides from dicarboxylic acids.[3]

Materials:

  • Glutaconic acid

  • Acetic anhydride

  • Ethyl acetate (for recrystallization)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place the glutaconic acid.

  • Addition of Reagent: Add an excess of acetic anhydride (approximately 2-3 molar equivalents relative to the glutaconic acid).

  • Reaction: Heat the mixture under gentle reflux for 1-2 hours. The glutaconic acid should dissolve as the reaction progresses.

  • Removal of Volatiles: After the reaction is complete (can be monitored by the disappearance of the starting material on a TLC plate), allow the mixture to cool slightly. Arrange the apparatus for distillation and remove the excess acetic anhydride and the acetic acid byproduct by distillation at atmospheric pressure.

  • Purification: The crude residue can be purified by distillation under reduced pressure or by recrystallization. For recrystallization, dissolve the crude product in a minimal amount of hot ethyl acetate, and then add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Glutaconic Acid + Acetic Anhydride reflux Heat under Reflux (1-2h) start->reflux distill Distill off Acetic Anhydride/Acid reflux->distill recrystallize Recrystallize from Ethyl Acetate/Hexane distill->recrystallize filtrate Filter and Dry recrystallize->filtrate product Pure this compound filtrate->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Water Contamination? start->cause2 cause3 Inefficient Water Removal? start->cause3 sol1 Increase Temp./Time Monitor by TLC/IR cause1->sol1 sol2 Dry Starting Material Use Anhydrous Solvents cause2->sol2 sol3 Use Dean-Stark Improve Distillation Setup cause3->sol3

References

Technical Support Center: Purification of 2H-Pyran-2,6(3H)-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2H-Pyran-2,6(3H)-dione and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound and its derivatives.

Crystallization Issues

Question: My compound is not crystallizing from the solution. What should I do?

Answer: Failure to crystallize is a common issue that can be addressed by several methods. The primary reason for this is often either the use of a suboptimal solvent system or the presence of impurities that inhibit crystal formation.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure compound, add a seed crystal to the solution to initiate crystallization.

    • Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Lower Temperature: If cooling at room temperature is unsuccessful, try cooling the flask in an ice bath or a refrigerator.

  • Re-evaluate the Solvent System:

    • The chosen solvent may be too good at dissolving the compound at all temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Gently heat to redissolve and then cool slowly. Common solvent pairs include ethyl acetate (B1210297)/hexane (B92381) and methanol/water.

Logical Workflow for Crystallization Failure:

Caption: Troubleshooting workflow for crystallization failure.

Question: My compound "oils out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.

  • Lower the Cooling Temperature: Cool the solution to a lower temperature. The oil may solidify upon further cooling.

  • Change the Solvent System: Choose a solvent with a lower boiling point.

  • Charcoal Treatment: The presence of impurities can sometimes cause oiling out. Add a small amount of activated charcoal to the hot solution, filter it while hot, and then allow the filtrate to cool. This can remove impurities that interfere with crystal lattice formation.

Column Chromatography Issues

Question: My compound is not separating from impurities on the silica (B1680970) gel column. What can I do?

Answer: Poor separation in column chromatography is often due to an inappropriate solvent system (mobile phase) or issues with the stationary phase.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • The polarity of the eluent may be too high, causing your compound and impurities to elute together. Try a less polar solvent system.

    • Conversely, if nothing is eluting, the solvent system may be too nonpolar. Gradually increase the polarity.

    • A common starting point for many pyran-2,6-dione derivatives is a mixture of hexane and ethyl acetate. The ratio can be optimized using thin-layer chromatography (TLC) to achieve a good separation of spots. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.

    • If a hexane/ethyl acetate system is not effective, consider other solvent systems like dichloromethane/methanol for more polar compounds.

  • Check for Column Overloading: The amount of crude material loaded onto the column should generally be no more than 1-5% of the mass of the silica gel. Overloading leads to broad bands and poor separation.

  • Compound Stability: this compound and its derivatives can be sensitive to the acidic nature of silica gel, which may cause degradation on the column.

    • To mitigate this, you can use deactivated silica gel by adding 1-3% triethylamine (B128534) to the eluent to neutralize the acidic sites.

Experimental Workflow for Column Chromatography:

Column Chromatography Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Optimal Solvent System Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Sample onto Column Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: General workflow for column chromatography purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound and its derivatives?

A1: Common impurities can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts: Compounds formed from side reactions.

  • Ring-opened products: The lactone ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding dicarboxylic acid.

  • Solvents: Residual solvents from the reaction or workup.

Q2: How can I determine the purity of my final product?

A2: Several analytical techniques can be used to assess the purity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target compound from non-volatile impurities and isomers. A UV detector is commonly used for these compounds.

  • Mass Spectrometry (MS): Can be coupled with chromatography (LC-MS or GC-MS) to identify the molecular weights of the main component and any impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity for solid compounds.

Q3: Are this compound derivatives stable?

A3: The stability of these compounds can vary depending on their substituents and the conditions. The lactone ring can be sensitive to hydrolysis, particularly in the presence of strong acids or bases. Some derivatives may also be sensitive to heat and light. It is generally recommended to store purified compounds in a cool, dark, and dry place.

Experimental Protocols & Data

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

General Protocol for Recrystallization:

  • Add the minimum amount of a suitable hot solvent to the crude solid in an Erlenmeyer flask to completely dissolve it.

  • If the solution is colored and the pure compound is known to be colorless, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

  • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a desiccator or a vacuum oven.

Table of Recrystallization Solvents for this compound and Derivatives:

CompoundRecrystallization Solvent(s)Observed YieldReference
3,3'-((ethane-1,2-diylbis(azanediyl))bis(phenylmethanylylidene))bis(6-phenyl-2H-pyran-2,4(3H)-dione)Methanol88%[1]
α-Phenylglutaric anhydrideEthyl acetate / Hexane-[2]

Note: The suitability of a solvent can vary depending on the specific derivative. It is always recommended to perform small-scale solvent screening tests.

Column Chromatography

Column chromatography is a versatile method for purifying both solid and liquid compounds.

General Protocol for Column Chromatography:

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Allow the solvent to drain to the level of the silica gel.

  • Dissolve the crude compound in a minimum amount of a suitable solvent and load it onto the top of the column.

  • Carefully add the eluent to the top of the column and begin collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Table of Column Chromatography Conditions for Pyran Derivatives:

CompoundStationary PhaseEluent SystemYieldReference
cis-2,6-disubstituted dihydropyransSilica gelHexane-ethyl acetate mixturesModerate to good[3]
2-butyl-6,6,11,11-tetramethyl-6,7,11,12-tetrahydrochromeno[2,3,4-gh]phenanthridine-4,13(5H,10H)-dioneSilica gelPetroleum ether/ethyl acetate = 10/190%[4]
6,6,11,11-tetramethyl-2-phenyl-6,7,11,12-tetrahydrochromeno[2,3,4-gh]phenanthridine-4,13(5H,10H)-dioneSilica gelPetroleum ether/ethyl acetate = 10/170%[4]
Distillation

For liquid derivatives, distillation under reduced pressure can be an effective purification method.

Protocol for Distillation of 5,6-dihydro-2H-pyran-2-one:

  • The crude product, a mobile yellow oil, is obtained after an aqueous workup and removal of the extraction solvent (dichloromethane) with a rotary evaporator.

  • The oil is then distilled under reduced pressure.

  • A forerun is collected and discarded.

  • The main fraction, 5,6-dihydro-2H-pyran-2-one, is collected at a boiling point of 114–117 °C at 18–19 mmHg, yielding a colorless oil.[5]

This technical support center provides a foundational guide to the purification of this compound and its derivatives. For more specific applications, it is recommended to consult the primary literature for detailed experimental conditions tailored to the particular compound of interest.

References

Stability issues of 2H-Pyran-2,6(3H)-dione under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2H-Pyran-2,6(3H)-dione, also known as glutaconic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to help you address common challenges encountered during your work.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter related to the stability of this compound.

Issue 1: Rapid Degradation of this compound in Aqueous Solutions.

  • Question: My this compound solution is losing potency or showing unexpected peaks in HPLC analysis shortly after preparation in an aqueous buffer. What is happening and how can I prevent it?

  • Answer: this compound, being a cyclic anhydride, is susceptible to hydrolysis, which is the primary degradation pathway in the presence of water.[1][2] The pyran ring is cleaved by water, leading to the formation of glutaconic acid. The rate of this hydrolysis is highly dependent on pH and temperature.

    • Troubleshooting Steps:

      • pH Control: The rate of hydrolysis of anhydrides is generally pH-dependent. Both acidic and basic conditions can catalyze the reaction. It is crucial to work at an optimal pH if aqueous solutions are necessary. For similar cyclic anhydrides, hydrolysis is often minimized at a slightly acidic pH (around 4-5). It is recommended to perform a pH-rate profile study to determine the pH of maximum stability for your specific application.

      • Temperature Control: Hydrolysis is accelerated at higher temperatures.[1] Prepare and store aqueous solutions of this compound at low temperatures (e.g., 2-8°C) and use them as quickly as possible after preparation.

      • Aprotic Solvents: Whenever possible, use anhydrous aprotic solvents such as acetonitrile (B52724), THF, or dioxane for stock solutions and during reactions to prevent hydrolysis. Ensure the solvents are of high purity and have a low water content.

      • Fresh Solutions: Always prepare aqueous solutions of this compound fresh before use. Do not store aqueous solutions for extended periods.

Issue 2: Inconsistent Reaction Yields or Formation of Side Products.

  • Question: I am using this compound in a reaction and observing variable yields and the formation of unexpected byproducts. Could this be a stability issue?

  • Answer: Yes, the reactivity of this compound makes it susceptible to degradation and side reactions, especially with nucleophiles. The pyran-2-one ring system is known to undergo nucleophilic attack, which can lead to ring-opening.[3]

    • Troubleshooting Steps:

      • Nucleophile Control: Be mindful of any nucleophiles present in your reaction mixture, including water, alcohols, and amines. Even seemingly innocuous reagents or impurities can react with the anhydride.

      • Inert Atmosphere: For sensitive reactions, conduct them under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

      • Purity of Reagents: Ensure all reagents and solvents are of high purity and free from water and nucleophilic impurities.

      • Order of Addition: Consider the order of addition of your reagents. It may be beneficial to add the this compound last to a mixture of the other reactants to minimize its exposure to potentially degradative conditions.

Issue 3: Compound Degradation During Storage.

  • Question: How should I properly store solid this compound to ensure its long-term stability?

  • Answer: As a cyclic anhydride, this compound is sensitive to moisture. Proper storage is critical to maintain its integrity.

    • Troubleshooting Steps:

      • Dry Conditions: Store the solid compound in a tightly sealed container in a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, calcium chloride).

      • Inert Gas: For long-term storage, consider storing it under an inert gas like argon or nitrogen to displace any moisture-laden air.

      • Temperature: Store at a cool and controlled temperature. While room temperature may be acceptable for short periods, refrigerated conditions (2-8°C) are preferable for long-term storage to minimize any potential thermal degradation.

      • Avoid Contamination: Use clean, dry spatulas and equipment when handling the compound to prevent the introduction of moisture or other contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound in the presence of water is hydrolysis. The anhydride ring is opened to form glutaconic acid. This reaction can be catalyzed by both acids and bases.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The rate of hydrolysis of cyclic anhydrides is significantly influenced by pH. Generally, the hydrolysis rate is slowest at a specific, often slightly acidic, pH and increases in both more acidic and more alkaline conditions. To determine the optimal pH for your experiments, a pH-rate profile study is recommended.

Q3: What is the expected thermal stability of this compound?

A3: While specific data for this compound is limited, cyclic anhydrides can be susceptible to thermal decomposition, especially at elevated temperatures. Computational studies on related dihydropyran structures suggest that thermal decomposition can occur, with the activation energy being influenced by substituents on the pyran ring.[4][5] For practical purposes, it is best to avoid prolonged exposure to high temperatures.

Q4: Which solvents are recommended for dissolving and reacting with this compound?

A4: To minimize hydrolysis, anhydrous aprotic solvents are highly recommended. These include:

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dioxane

  • Dichloromethane (DCM)

  • Chloroform

  • Ethyl Acetate (B1210297)

When using these solvents, ensure they are of a high grade with low water content. Protic solvents like water, methanol, and ethanol (B145695) should be used with caution and only when necessary, with the understanding that they can lead to degradation.

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of this compound can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the parent compound from its degradation products.[6][7] Monitoring the decrease in the peak area of this compound and the appearance of new peaks over time provides a quantitative measure of stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to observe the disappearance of signals corresponding to the anhydride and the appearance of new signals from the hydrolysis product, glutaconic acid.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic anhydride C=O stretching bands (typically around 1750-1850 cm⁻¹) will decrease in intensity, while carboxylic acid C=O and O-H stretching bands will appear upon hydrolysis.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes the expected stability trends based on the general chemical properties of cyclic anhydrides and pyran-2-ones.

ConditionParameterExpected Stability Trend for this compoundRationale / Comments
pH (Aqueous) pH < 4Decreased StabilityAcid-catalyzed hydrolysis.
pH 4 - 6Optimal Stability (Predicted)Hydrolysis rate is often at a minimum in the slightly acidic range for many anhydrides.
pH > 7Decreased StabilityBase-catalyzed hydrolysis is typically rapid.
Temperature 2-8°CHigh StabilityLow temperature slows down the rate of hydrolysis and other degradation reactions.
Room Temperature (~25°C)Moderate StabilityHydrolysis will occur in the presence of moisture.
> 40°CLow StabilityAccelerated degradation is expected.
Solvent Type Anhydrous Aprotic (e.g., ACN, THF)High StabilityLack of water prevents hydrolysis.
Protic (e.g., Water, Methanol)Low StabilitySolvents can act as nucleophiles, leading to solvolysis (hydrolysis or alcoholysis).

Experimental Protocols

Protocol 1: General Procedure for Accelerated Stability Testing

This protocol is a general guideline for assessing the stability of this compound under accelerated conditions and should be adapted to your specific needs.[8][9][10]

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired buffers (e.g., pH 4, 7, and 9) and solvents (e.g., water, methanol, acetonitrile).

  • Storage Conditions: Aliquot the solutions into sealed vials and place them in stability chambers at controlled temperatures and humidity. Recommended accelerated conditions by ICH are 40°C ± 2°C / 75% RH ± 5% RH.[9]

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for a 6-month study).[11]

  • Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method.

  • Data Evaluation: Quantify the amount of remaining this compound and any major degradation products. Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer, pH adjusted to the region of expected stability) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210-230 nm).

  • Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies. Expose the compound to acidic, basic, oxidative, and thermal stress.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for a short period.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).

  • Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method must be able to resolve the parent peak from all major degradation product peaks.

Visualizations

Hydrolysis_Pathway This compound This compound Glutaconic Acid Glutaconic Acid This compound->Glutaconic Acid H₂O (Hydrolysis)

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prepare Solutions Prepare Solutions Aliquot into Vials Aliquot into Vials Prepare Solutions->Aliquot into Vials Store at Defined\nConditions (T, RH) Store at Defined Conditions (T, RH) Aliquot into Vials->Store at Defined\nConditions (T, RH) Withdraw at\nTime Points Withdraw at Time Points Store at Defined\nConditions (T, RH)->Withdraw at\nTime Points HPLC Analysis HPLC Analysis Withdraw at\nTime Points->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: Workflow for a typical stability study.

Troubleshooting_Logic Start Start Degradation Observed? Degradation Observed? Start->Degradation Observed? Aqueous Solution? Aqueous Solution? Degradation Observed?->Aqueous Solution? Yes No Issue No Issue Degradation Observed?->No Issue No Nucleophiles Present? Nucleophiles Present? Aqueous Solution?->Nucleophiles Present? No Control pH & Temp Control pH & Temp Aqueous Solution?->Control pH & Temp Yes Improper Storage? Improper Storage? Nucleophiles Present?->Improper Storage? No Use Inert Atmosphere Use Inert Atmosphere Nucleophiles Present?->Use Inert Atmosphere Yes Store in Desiccator Store in Desiccator Improper Storage?->Store in Desiccator Yes Use Aprotic Solvent Use Aprotic Solvent Control pH & Temp->Use Aprotic Solvent

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Overcoming Poor Solubility of 2H-Pyran-2,6(3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2H-Pyran-2,6(3H)-dione derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor aqueous solubility?

A1: The poor aqueous solubility of this compound derivatives often stems from their chemical structure. The pyran-dione core, while containing polar oxygen atoms, is part of a larger, often rigid and lipophilic molecule. The overall hydrophobicity of the molecule can dominate its interaction with water, leading to low solubility. Factors such as high molecular weight and a crystalline solid-state structure can further contribute to poor aqueous solubility by increasing the energy required to break the crystal lattice and solvate the individual molecules.

Q2: What are the initial steps I should take when encountering a solubility issue with a new this compound derivative?

A2: A systematic approach is crucial. Start by determining the baseline solubility in commonly used solvents. This will help you understand the physicochemical properties of your compound and guide the selection of an appropriate solubilization strategy. A recommended initial screening panel includes water, phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 7.4), and common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727).

Q3: Can pH modification be used to improve the solubility of these derivatives?

A3: The effectiveness of pH modification depends on the presence of ionizable functional groups on the specific this compound derivative. The lactone rings in the core structure can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening and degradation of the compound. Therefore, a careful evaluation of the compound's pKa and stability across a pH range is essential before employing this strategy. For derivatives with acidic or basic moieties, adjusting the pH to ionize the group can significantly increase aqueous solubility.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution of an organic stock into an aqueous buffer.

This is a common problem when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium for biological assays.

Troubleshooting Steps:

  • Reduce the final concentration of the organic solvent: Aim for a final organic solvent concentration of less than 1% (v/v) in your aqueous solution. High concentrations of organic solvents can cause the compound to precipitate.

  • Use a co-solvent system: Instead of a single organic solvent, try a mixture. For example, a stock solution in a mixture of DMSO and a less non-polar solvent like ethanol or polyethylene (B3416737) glycol 400 (PEG 400) might show better compatibility with aqueous buffers.

  • Employ sonication: After dilution, briefly sonicate the solution in a water bath. This can help to break down small precipitates and create a more uniform dispersion.

  • Consider the use of surfactants: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer before adding the compound stock can help to maintain solubility.

Issue 2: Inconsistent results in biological assays due to poor compound solubility.

Poor solubility can lead to variable effective concentrations of your compound in experiments, resulting in poor reproducibility.

Troubleshooting Steps:

  • Visually inspect for precipitation: Before starting your experiment, carefully inspect all solutions containing your compound for any signs of precipitation.

  • Determine the kinetic solubility: Perform a kinetic solubility assay in your specific experimental medium to understand the concentration at which your compound starts to precipitate over time.

  • Employ a solubility-enhancing formulation: If the intrinsic solubility is too low for your required concentration, you will need to use a formulation strategy to increase it. Options include creating a solid dispersion or a cyclodextrin (B1172386) inclusion complex.

Quantitative Data Summary

SolventPredicted Solubility (at 25°C)
Water< 0.1 mg/mL
Phosphate-Buffered Saline (pH 7.4)< 0.1 mg/mL
Dimethyl Sulfoxide (DMSO)> 50 mg/mL
Ethanol1-10 mg/mL
Methanol1-10 mg/mL
Polyethylene Glycol 400 (PEG 400)10-50 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method aims to disperse the drug in a hydrophilic carrier at the molecular level, thereby improving its dissolution rate and apparent solubility.

Materials:

  • This compound derivative

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable volatile organic solvent in which both the drug and carrier are soluble)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the this compound derivative and PVP K30 in a 1:4 drug-to-carrier ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C until a thin film is formed on the flask wall.

  • Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a fine-mesh sieve to ensure a uniform particle size.

  • Store the resulting solid dispersion in a desiccator.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

This protocol describes the formation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the aqueous solubility of the drug.[1]

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol-water solution (1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Accurately weigh the this compound derivative and HP-β-CD in a 1:2 molar ratio.

  • Place the physical mixture in a mortar.

  • Add a small amount of the ethanol-water solution to the mixture to form a paste-like consistency.

  • Knead the mixture for 60 minutes, adding more solvent if necessary to maintain the consistency.

  • Dry the resulting paste in a vacuum oven at 40°C for 48 hours.

  • Grind the dried complex into a fine powder.

  • Store the inclusion complex in a desiccator.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategy Selection cluster_execution Experimental Execution cluster_evaluation Evaluation Problem Poor Aqueous Solubility of This compound Derivative Strategy Select Appropriate Method: - Co-solvents - Solid Dispersion - Cyclodextrin Complexation - Nanosuspension Problem->Strategy Initial Assessment Protocol Execute Detailed Protocol Strategy->Protocol Method Selection Analysis Analyze Solubility and Stability: - Visual Inspection - HPLC for Quantification - Dissolution Testing Protocol->Analysis Formulation Analysis->Strategy Optimization Needed Success Proceed with Downstream Experiments Analysis->Success Successful Solubilization

Caption: A logical workflow for addressing the poor solubility of this compound derivatives.

signaling_pathway_placeholder cluster_cell Cellular Environment cluster_solubility Solubility Challenge Pyranone This compound Derivative Target Intracellular Target (e.g., Kinase, Receptor) Pyranone->Target Binding/Inhibition Pathway Downstream Signaling Pathway Target->Pathway Modulation Response Biological Response (e.g., Apoptosis, Proliferation) Pathway->Response Precipitate Precipitation in Aqueous Medium Low_Conc Low Effective Concentration Precipitate->Low_Conc Low_Conc->Pyranone Impacts

Caption: The impact of poor solubility on a hypothetical signaling pathway involving a this compound derivative.

References

Technical Support Center: Optimization of Reaction Conditions for 2H-Pyran-2,6(3H)-dione Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the functionalization of 2H-pyran-2,6(3H)-dione. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your reaction conditions and achieve desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound scaffold?

A1: The this compound ring, also known as glutaric anhydride (B1165640), possesses several electrophilic centers susceptible to nucleophilic attack. The most reactive sites are the carbonyl carbons at positions 2 and 6. The methylene (B1212753) protons at positions 3, 4, and 5 can also be involved in reactions, such as condensations, under basic conditions.

Q2: What are the most common strategies for functionalizing this compound?

A2: Common functionalization strategies include nucleophilic acyl substitution at the carbonyl groups, leading to ring-opening.[1] Other methods involve condensation reactions at the α-positions to the carbonyls, and reduction of the carbonyl groups to hydroxyls.[2] Electrophilic substitution reactions, such as halogenation, can also occur at the C-3 and C-5 positions.[2]

Q3: My functionalization reaction is resulting in a complex mixture of products. What could be the primary cause?

A3: The formation of multiple products often arises from the high reactivity of the pyran-dione ring and its susceptibility to various reaction pathways.[1] Common issues include competing side reactions like polymerization, especially under strongly acidic or basic conditions, and the establishment of equilibria between different isomeric forms.[3][4] Careful control of reaction parameters such as temperature, pH, and reaction time is crucial to minimize these undesired outcomes.[5]

Q4: How can I monitor the progress of my functionalization reaction effectively?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[6] For more detailed analysis and to confirm the identity of products, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are recommended.[2] ¹³C NMR is particularly useful for identifying the carbonyl carbons, which typically show resonances around 173.0 ppm and 185.0 ppm.[2]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Functionalized Product

Q: I am consistently obtaining a low yield of my target molecule. What are the potential causes and how can I improve it?

A: Low yields are a frequent challenge in organic synthesis and can be attributed to several factors.[7] Below is a table outlining common causes and suggested solutions.

Potential Cause Troubleshooting & Optimization Strategies
Incomplete Reaction - Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.[7]- Consider a moderate increase in reaction temperature or extending the reaction time.[7]- Ensure all reagents are pure and starting materials are fully dissolved in the chosen solvent.
Side Reactions - Polymerization/Tar Formation: Avoid strongly acidic or basic conditions and high temperatures, which can catalyze polymerization.[4]- Ring-Opening by Nucleophiles: If ring-opening is not the desired outcome, consider using milder reaction conditions or protecting groups.[1]- Formation of Isomeric Byproducts: The choice of catalyst and solvent can significantly influence selectivity. For instance, using a solid acid catalyst like Amberlyst-15 can sometimes improve selectivity and simplify workup.[5]
Product Decomposition - Some functionalized pyran-diones can be unstable under the reaction or workup conditions. It is advisable to perform the workup at lower temperatures and use milder purification techniques.
Suboptimal Catalyst - The choice of catalyst is critical. For acid-catalyzed reactions, screen both Brønsted and Lewis acids. For base-catalyzed reactions, consider organic bases of varying strengths.[5]
Issue 2: Formation of Polymeric or Tar-like Byproducts

Q: My reaction mixture is turning dark and forming an insoluble, tar-like substance. What is causing this and how can I prevent it?

A: The formation of a dark, polymeric substance is a common issue, often due to the high reactivity of the pyran-dione ring, especially under harsh conditions.[4]

Potential Cause Troubleshooting & Optimization Strategies
Excessive Acidity or Basicity - The pyran-dione ring can be sensitive to strong acids or bases, which may catalyze polymerization.[4] Use milder catalysts (e.g., p-toluenesulfonic acid instead of sulfuric acid) or a buffer system to maintain a less harsh environment.[4]
High Temperatures - Elevated temperatures can promote decomposition and polymerization pathways.[4] Conduct the reaction at the lowest effective temperature. Consider performing temperature optimization studies to find the ideal balance between reaction rate and byproduct formation.[4]
Prolonged Reaction Times - Extended exposure to reaction conditions can increase the formation of polymeric byproducts.[4] Monitor the reaction closely and stop it as soon as the starting material is consumed.[4]

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of Glutaric Acid

This protocol is adapted from the classical synthesis method involving the intramolecular dehydration of glutaric acid.[2]

Materials:

  • Glutaric acid

  • Acetic anhydride

  • Acetyl chloride

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine glutaric acid and acetic anhydride.

  • Add a catalytic amount of acetyl chloride to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid under reduced pressure.

  • The crude this compound can be purified by distillation or recrystallization.

Protocol 2: General Procedure for Nucleophilic Ring-Opening

This protocol provides a general method for the ring-opening of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the primary amine to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as indicated by TLC.

  • Quench the reaction with a mild acid (e.g., dilute HCl).[5]

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography.[5]

Reaction Pathways and Workflows

General Reaction Workflow for Optimization

The following diagram illustrates a typical workflow for optimizing the functionalization of this compound.

G General Workflow for Reaction Optimization A Define Reaction: Substrates, Reagents, Product B Initial Condition Screening: Solvent, Temperature, Catalyst A->B C Reaction Monitoring: TLC, LC-MS B->C D Workup and Isolation C->D E Product Characterization: NMR, Mass Spec D->E F Analyze Results: Yield, Purity, Byproducts E->F G Optimization Loop F->G H Low Yield or Purity G->H Iterate I High Yield and Purity G->I Finalize H->B J Scale-up I->J

Caption: A flowchart illustrating the iterative process of reaction condition optimization.

Potential Reaction Pathways

This diagram shows the potential competing reaction pathways in the functionalization of this compound with a nucleophile.

G Competing Reaction Pathways start This compound + Nucleophile path1 Desired Ring-Opened Product start->path1 Controlled Conditions path2 Polymerization start->path2 Harsh Conditions (High Temp, Strong Acid/Base) path3 Side Product Formation (e.g., from condensation) start->path3 Suboptimal Conditions

Caption: A diagram illustrating potential outcomes from nucleophilic attack on this compound.

References

Technical Support Center: Enhancing the Biological Activity of 2H-Pyran-2,6(3H)-dione Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with enhancing the biological activity of 2H-Pyran-2,6(3H)-dione scaffolds. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of the this compound scaffold that are important for its biological activity?

A1: The biological activity of this compound derivatives is significantly influenced by the substituents on the pyran ring. The α,β-unsaturated ketone system is often essential for antimicrobial activity. The nature and size of substituents at the C-2 and C-6 positions are also strongly associated with antimicrobial and anticancer activities, with bulkier groups sometimes leading to increased potency.[1] Functionalization at the C-3 and C-5 positions through electrophilic substitution reactions can also modulate the biological profile.[2]

Q2: What are the common biological targets for this compound derivatives?

A2: Derivatives of this scaffold have shown a wide range of biological activities, suggesting multiple potential targets. In oncology, they have been found to exhibit potent cytotoxic effects against various cancer cell lines.[3][4] Some derivatives act as inhibitors of key oncogenic kinases such as EGFR and VEGFR-2.[3] Additionally, these compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[1] Other reported activities include anti-allergic and anti-inflammatory effects.[5]

Q3: What analytical techniques are most suitable for characterizing newly synthesized this compound derivatives?

A3: A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is crucial for determining the connectivity of atoms and the overall structure.[2] Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds. Infrared (IR) spectroscopy can be employed to identify key functional groups, such as the carbonyl groups of the dione.

Troubleshooting Guides

Synthesis & Purification

Q4: I am experiencing low yields in the synthesis of my this compound derivative via Knoevenagel condensation. What are the possible causes and solutions?

A4: Low yields in Knoevenagel condensations for pyran synthesis can be attributed to several factors.[2][6][7]

  • Inactive Methylene (B1212753) Compound: The active methylene compound may not be sufficiently acidic for efficient deprotonation by the catalyst.

    • Solution: Ensure the use of active methylene compounds with strong electron-withdrawing groups.

  • Inefficient Catalyst: The base catalyst may be weak or degraded.

    • Solution: Optimize the catalyst by using a fresh batch or considering alternative catalysts. The amount of catalyst is also critical; too much can lead to side reactions.[6]

  • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.

    • Solution: Experiment with different solvents and reaction temperatures. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[6]

  • Water Removal: The Knoevenagel condensation produces water, which can reverse the reaction.

    • Solution: Employ methods for water removal, such as a Dean-Stark apparatus, especially when using solvents that form an azeotrope with water.[7]

Q5: My Pechmann condensation for the synthesis of a coumarin-like pyran-2-one derivative is producing a significant amount of a chromone (B188151) byproduct. How can I improve the selectivity?

A5: The formation of a chromone versus a coumarin (B35378) in the Pechmann condensation is highly dependent on the reaction conditions and the catalyst used.[8][9]

  • Reaction Mechanism: The Pechmann reaction favors transesterification followed by intramolecular electrophilic attack. In contrast, the competing Simonis chromone cyclization is favored under conditions that activate the ketone of the β-ketoester first.

    • Solution: To favor coumarin formation, use milder acidic catalysts and control the reaction temperature carefully. Solid acid catalysts have also been shown to improve selectivity in some cases.[9][10]

Q6: I am facing difficulties in purifying my this compound product. What are some common issues and how can I resolve them?

A6: Purification of pyran-2,6-dione derivatives can be challenging due to the presence of unreacted starting materials, byproducts, or degradation products.

  • Recrystallization Issues: Finding a suitable solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures can be difficult.

    • Solution: A systematic approach to solvent screening is recommended. If a single solvent is not effective, a mixed-solvent system can be employed. Slow cooling is crucial for the formation of pure crystals.[11][12]

  • Column Chromatography Problems: Co-elution of the product with impurities is a common problem.

    • Solution: Optimize the mobile phase (eluent) to achieve better separation on the TLC plate before running the column. A gradient elution, where the polarity of the solvent is gradually changed, can be effective. Using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) might also improve separation.[13]

Biological Assays

Q7: In my MTT cytotoxicity assay, I am observing high background absorbance or inconsistent results. What could be the cause?

A7: High background and irreproducibility in MTT assays can arise from several factors.[3][5][14]

  • Compound Interference: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. Also, colored compounds can interfere with absorbance readings.[14]

    • Solution: Run a control experiment with the compound in cell-free media to check for direct MTT reduction. If the compound is colored, use a plate reader with a wavelength correction feature or subtract the background absorbance of the compound at the measurement wavelength.

  • Incomplete Solubilization of Formazan (B1609692) Crystals: If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.

    • Solution: Ensure complete solubilization by using an adequate volume of a suitable solubilizing agent (like DMSO or a buffered SDS solution) and mixing thoroughly.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to variability.[3]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[3]

  • Cell Seeding Density: An inappropriate number of cells per well can lead to either a weak signal or nutrient depletion and cell death unrelated to the compound's toxicity.[3]

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[3]

Q8: My antimicrobial disk diffusion assay is giving unclear or unexpected zones of inhibition. How should I interpret these results?

A8: Interpreting disk diffusion assay results requires careful observation and adherence to standardized guidelines.[15][16][17][18][19]

  • Faint or Fuzzy Zone Edges: This can make it difficult to accurately measure the zone diameter.

    • Solution: Ensure the inoculum is of the correct turbidity (0.5 McFarland standard) and is spread evenly on the agar (B569324) plate. The agar depth should also be uniform.

  • Colonies within the Zone of Inhibition: The presence of colonies within the zone of inhibition indicates the presence of resistant subpopulations.

    • Solution: When measuring the zone, ignore the isolated colonies and measure the diameter of the zone of confluent growth. However, the presence of these colonies should be noted as it may be clinically significant.[15]

  • No Zone of Inhibition: This indicates that the organism is resistant to the compound at the concentration tested.[15]

    • Solution: If you expect activity, verify the concentration and stability of your compound. It may be necessary to test higher concentrations or use a more sensitive method like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Q9: I am performing a kinase inhibition assay for EGFR or VEGFR-2 and the results are not consistent. What are the potential issues?

A9: Kinase inhibition assays can be sensitive to various experimental parameters.[20][21][22]

  • Inhibitor Concentration and Incubation Time: The effective concentration and the time required for inhibition can vary.[21]

    • Solution: Conduct a dose-response experiment to determine the IC50 value. Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate and ATP.[21]

  • Off-Target Effects: At higher concentrations, inhibitors may show non-specific or off-target effects.[21]

    • Solution: Correlate the kinase inhibition data with cellular assays to confirm that the observed biological effect is due to the inhibition of the target kinase.

  • ATP Concentration: Since many inhibitors are ATP-competitive, the concentration of ATP in the assay can significantly affect the measured IC50 value.

    • Solution: Use an ATP concentration that is close to the Km value for the specific kinase to obtain physiologically relevant IC50 values.

Quantitative Data Summary

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDR GroupAr GroupCancer Cell LineIC50 (µM)
8a H4-Cl C6H4Liver (HepG2)0.23[3]
Breast (MCF-7)0.45[3]
Colon (HCT-116)0.87[3]
Lung (A-549)1.05[3]
8b H4-F C6H4Liver (HepG2)0.15[3]
Breast (MCF-7)0.33[3]
Colon (HCT-116)0.65[3]
Lung (A-549)0.89[3]

Table 2: Kinase Inhibitory Activity of this compound Derivatives (IC50 in µM)

Compound IDR GroupAr GroupKinaseIC50 (µM)
8a H4-Cl C6H4EGFR1.21[3]
VEGFR-22.65[3]

Table 3: Antimicrobial Activity of 2H-Pyran-3(6H)-one Derivatives (MIC in µg/mL)

Compound IDSubstituentsBacterial StrainMIC (µg/mL)
8a 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxyStaphylococcus aureus ATCC 259231.56[23]
9 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]Streptococcus sp. C203M0.75[23]

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives via Knoevenagel Condensation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1 equivalent) and the active methylene compound (e.g., a 1,3-dicarbonyl compound, 1 equivalent) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system.

Protocol for MTT Cell Viability Assay
  • Cell Seeding: Seed the cancer cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO, typically at a final concentration of <0.5%).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol for Broth Microdilution Antimicrobial Susceptibility Testing (MIC Determination)
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials synthesis Chemical Synthesis (e.g., Knoevenagel Condensation) start->synthesis workup Reaction Workup synthesis->workup purification Purification (Recrystallization/ Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization pure_compound Pure Compound characterization->pure_compound bio_start Pure Compound cytotoxicity Anticancer Assay (e.g., MTT Assay) bio_start->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC Determination) bio_start->antimicrobial kinase Kinase Inhibition Assay (e.g., EGFR/VEGFR-2) bio_start->kinase data_analysis Data Analysis (IC50 / MIC) cytotoxicity->data_analysis antimicrobial->data_analysis kinase->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Experimental workflow from synthesis to biological evaluation.

Troubleshooting_Logic start Unexpected Experimental Result (e.g., Low Yield, No Activity) check_synthesis Review Synthesis Protocol start->check_synthesis check_reagents Check Reagent Purity & Stability check_synthesis->check_reagents No check_assay Review Biological Assay Protocol check_synthesis->check_assay Yes check_conditions Verify Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions check_purification Evaluate Purification Method check_conditions->check_purification synthesis_ok Synthesis Protocol Optimized check_purification->synthesis_ok check_cells Verify Cell Health & Density check_assay->check_cells No re_evaluate Re-evaluate Hypothesis / Redesign Compound check_assay->re_evaluate Yes check_compound Assess Compound Solubility & Stability in Assay check_cells->check_compound check_controls Examine Positive/Negative Controls check_compound->check_controls assay_ok Assay Protocol Validated check_controls->assay_ok

Caption: Logic diagram for troubleshooting unexpected experimental results.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound Derivative bcl2_family Bcl-2 Family Proteins (Bax/Bak, Bcl-2/Bcl-xL) compound->bcl2_family Modulates death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified diagram of apoptosis signaling pathways.

References

Technical Support Center: Storage and Handling of 2H-Pyran-2,6(3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2H-Pyran-2,6(3H)-dione. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to address potential degradation issues.

Troubleshooting Guide: Degradation of this compound

If you suspect that your sample of this compound has degraded, consult the following guide to identify the potential cause and find a solution.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Exposure to moisture, light, or elevated temperatures.Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place. Consider purging the container with an inert gas.
Inconsistent experimental results Degradation of the starting material. The presence of impurities can lead to unexpected side reactions or lower yields.Verify the purity of the compound using an appropriate analytical method (e.g., NMR, HPLC) before use.
Appearance of new peaks in analytical data (e.g., NMR, LC-MS) Formation of degradation products, most commonly through hydrolysis.Compare the new peaks with the expected degradation products. The primary degradation product from hydrolysis is glutaconic acid.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To prevent degradation, this compound should be stored in a cool, dry, and dark environment.[1] The compound is susceptible to hydrolysis, so it is critical to protect it from moisture.

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Room temperature or lower.Minimizes the rate of potential thermal degradation.
Atmosphere Sealed under an inert atmosphere (e.g., argon, nitrogen) in a dry container.[1]Prevents hydrolysis by excluding moisture from the air.
Light Store in a dark place, for example, in an amber vial or a light-blocking container.[1]Protects against potential photodegradation.
Container Tightly sealed, chemically resistant container (e.g., glass).Prevents exposure to atmospheric moisture and contaminants.

Q2: What is the primary degradation pathway for this compound?

The most common degradation pathway for this compound, a cyclic anhydride, is hydrolysis. In the presence of water, the pyran ring can open to form glutaconic acid.[2] This reaction can be catalyzed by both acidic and basic conditions.

This compound This compound Glutaconic Acid Glutaconic Acid This compound->Glutaconic Acid H₂O (Hydrolysis)

Caption: Primary degradation pathway of this compound.

Q3: How can I detect the degradation of this compound?

Degradation can be monitored using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can be used to identify the appearance of new signals corresponding to degradation products like glutaconic acid and the disappearance of signals from the parent compound.

  • High-Performance Liquid Chromatography (HPLC) : HPLC can be used to quantify the purity of the sample and detect the emergence of degradation products over time.

  • Mass Spectrometry (MS) : Mass spectrometry can help in identifying the molecular weights of any impurities or degradation products that may have formed.

Q4: Is this compound sensitive to light?

While specific photostability studies on this compound are not widely available, related pyranone compounds are known to undergo photochemical reactions.[3][4] Therefore, it is a standard precautionary measure to store the compound in the dark to prevent potential photodegradation.[1]

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general procedure to assess the stability of this compound under various conditions.

1. Objective: To determine the stability of this compound under specific storage conditions (e.g., temperature, humidity, light exposure).

2. Materials:

  • This compound sample

  • Appropriate storage containers (e.g., clear and amber glass vials with airtight seals)

  • Environmental chambers or incubators for controlled temperature and humidity

  • Analytical instrumentation (e.g., HPLC, NMR spectrometer)

  • High-purity solvents for sample preparation

3. Methodology:

  • Sample Preparation:

    • Accurately weigh several samples of this compound into different vials.

    • Prepare a "time zero" sample for immediate analysis to establish a baseline for purity.

  • Storage Conditions:

    • Expose the samples to a matrix of conditions. For example:

      • Temperature: 4°C, 25°C (room temperature), 40°C

      • Humidity: Low humidity (desiccator), ambient humidity, high humidity (e.g., 75% RH)

      • Light: Protected from light (amber vials), exposed to ambient light

  • Time Points:

    • Analyze the samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analytical Procedure (Example using HPLC):

    • At each time point, dissolve a sample in a suitable solvent (e.g., acetonitrile).

    • Analyze the sample using a validated HPLC method to determine the peak area of this compound and any degradation products.

    • Calculate the percentage of the parent compound remaining at each time point relative to the "time zero" sample.

4. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each storage condition.

  • Determine the degradation rate under each condition.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Sample_Weighing Weigh Samples Time_Zero Time Zero Analysis (Baseline) Sample_Weighing->Time_Zero Temp_Humidity Temperature & Humidity Matrix Light_Exposure Light Exposure vs. Dark Time_Points Analyze at Time Points Temp_Humidity->Time_Points Light_Exposure->Time_Points HPLC_NMR HPLC / NMR Analysis Time_Points->HPLC_NMR Data_Analysis Calculate Degradation Rate HPLC_NMR->Data_Analysis

Caption: Experimental workflow for stability assessment.

References

Validation & Comparative

The Ascending Profile of 2H-Pyran-2,6(3H)-dione Derivatives: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel pharmacophores with enhanced efficacy and favorable safety profiles is perpetual. Among the myriad of heterocyclic compounds, 2H-Pyran-2,6(3H)-dione derivatives have emerged as a promising class of molecules exhibiting a wide spectrum of biological activities. This guide offers a comparative analysis of the efficacy of these derivatives against existing drugs in various therapeutic areas, supported by experimental data and detailed methodologies for the discerning researcher.

Antimicrobial Efficacy: Challenging the Gold Standards

Several novel this compound derivatives have demonstrated potent antimicrobial activity against a range of pathogenic bacteria. In comparative studies, these compounds have shown efficacy that is, in some instances, comparable or superior to established antibiotics.

A study detailing the synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives reported significant activity against Gram-positive bacteria. For instance, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus ATCC 2593. Another derivative, 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one, showed an even lower MIC of 0.75 µg/mL against Streptococcus sp. C203M[1]. When benchmarked against ampicillin (B1664943), a widely used antibiotic, certain novel pyrrolecarboxylic acid derivatives of ampicillin, while showing a reduction in activity compared to the parent drug, still maintained clinically relevant MICs in the range of 0.62-16 µg/mL against standard and clinical Gram-positive strains[2].

Table 1: Comparative Antimicrobial Efficacy (MIC in µg/mL)

Compound/DrugStaphylococcus aureusStreptococcus sp.Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one1.56-[1]
2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one-0.75[1]
Pyrrolecarboxylic acid derivatives of ampicillin0.62 - 16-[2]
AmpicillinVaries (strain dependent)Varies (strain dependent)General Knowledge

Anticancer Potential: A New Frontier in Oncology

The cytotoxicity of this compound derivatives against various cancer cell lines has been a focal point of recent research. These compounds have exhibited promising activity, with some derivatives showing IC50 values in the micromolar and even nanomolar range, rivaling established chemotherapeutic agents like doxorubicin (B1662922).

Newly synthesized pyrano[3,2-c]pyridine and pyrano[2,3-d]pyrimidin series have been evaluated for their in vitro anticancer potential on liver (HepG-2), breast (MCF-7), colon (HCT-116), and lung (A-549) cancer cell lines. Notably, compounds 8a and 8b from this series demonstrated potent anticancer activity, with IC50 values of 0.23 µM and 0.15 µM respectively against the HepG-2 cell line, which is comparable to the standard drug erlotinib (B232) (IC50 = 0.18 µM)[3]. Furthermore, a comparative study of pyridoxine-based doxorubicin derivatives showed that while some derivatives had reduced cytotoxicity compared to doxorubicin, one derivative (DOX-2) displayed pronounced selectivity against cancer cells over normal cells[4][5][6].

Table 2: Comparative Anticancer Efficacy (IC50 in µM)

Compound/DrugHepG-2 (Liver)MCF-7 (Breast)HCT-116 (Colon)A-549 (Lung)Reference
Pyrano[3,2-c]pyridine derivative 8a0.23---[3]
Pyrano[3,2-c]pyridine derivative 8b0.15---[3]
DoxorubicinVaries (cell line dependent)Varies (cell line dependent)Varies (cell line dependent)Varies (cell line dependent)[7]
Erlotinib0.18---[3]

Anti-allergic Activity: A Novel Approach to Histamine (B1213489) Inhibition

The primary mechanism of action of these derivatives is the stabilization of mast cells, thereby preventing the degranulation and release of histamine and other inflammatory mediators. This is a distinct mechanism from H1-receptor antagonism, the mode of action for most common antihistamines[9].

Herbicidal Efficacy: A Greener Alternative in Agriculture

In the realm of agrochemicals, 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives have shown significant potential as novel herbicides. One particular analog, APD-II-15, exhibited good pre-emergent herbicidal activity against a broad spectrum of weeds with greater than 60% inhibition at a dosage of 187.5 g ha⁻¹, while demonstrating good crop safety for wheat, soybean, millet, and sorghum at a dosage of 375 g ha⁻¹[10][11].

The mode of action for some of these herbicidal pyran derivatives is believed to be through the disruption of carbon metabolism and the formation of the cytoskeleton in weeds[10][11]. Another class of pyran derivatives, the 2-acyl-cyclohexane-1,3-dione congeners, act by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a validated herbicidal target[12]. This is a different mechanism from glyphosate, which inhibits the EPSP synthase enzyme in the shikimate pathway.

Table 3: Comparative Herbicidal Efficacy

Compound/HerbicideEfficacyCrop SafetyMechanism of ActionReference
3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione (APD-II-15)>60% inhibition at 187.5 g ha⁻¹Good for wheat, soybean, millet, sorghum at 375 g ha⁻¹Disruption of carbon metabolism and cytoskeleton formation[10][11]
GlyphosateVaries (weed and application rate dependent)Non-selective (requires genetically modified crops for selectivity)Inhibition of EPSP synthaseGeneral Knowledge

Experimental Protocols

Broth Microdilution Susceptibility Testing

The minimum inhibitory concentration (MIC) of the antimicrobial agents was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains were cultured on appropriate agar (B569324) plates overnight. A few colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates: The test compounds and standard antibiotics were serially diluted in MHB in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

MTT Assay for Anticancer Drug Screening

The cytotoxic activity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., doxorubicin) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.[13][14][15]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To elucidate the complex biological processes influenced by this compound derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

anticancer_pathway This compound Derivative This compound Derivative EGFR/VEGFR-2 EGFR/VEGFR-2 This compound Derivative->EGFR/VEGFR-2 Inhibition PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway EGFR/VEGFR-2->PI3K/Akt/mTOR Pathway Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway EGFR/VEGFR-2->Ras/Raf/MEK/ERK Pathway Cell Cycle Arrest Cell Cycle Arrest PI3K/Akt/mTOR Pathway->Cell Cycle Arrest Apoptosis Apoptosis PI3K/Akt/mTOR Pathway->Apoptosis Ras/Raf/MEK/ERK Pathway->Cell Cycle Arrest Ras/Raf/MEK/ERK Pathway->Apoptosis

Caption: Anticancer mechanism of this compound derivatives.

antiallergic_mechanism Antigen Antigen IgE IgE Antigen->IgE Mast Cell Mast Cell IgE->Mast Cell Binds to Degranulation Degranulation Mast Cell->Degranulation This compound Derivative This compound Derivative This compound Derivative->Degranulation Inhibits Histamine Release Histamine Release Degranulation->Histamine Release herbicidal_action cluster_plant_cell Plant Cell Shikimate Pathway Shikimate Pathway EPSP Synthase EPSP Synthase Shikimate Pathway->EPSP Synthase Aromatic Amino Acids Aromatic Amino Acids EPSP Synthase->Aromatic Amino Acids Cell Growth Cell Growth Aromatic Amino Acids->Cell Growth p-Hydroxyphenylpyruvate (HPP) p-Hydroxyphenylpyruvate (HPP) HPPD HPPD p-Hydroxyphenylpyruvate (HPP)->HPPD Homogentisic Acid Homogentisic Acid HPPD->Homogentisic Acid Plastoquinone Plastoquinone Homogentisic Acid->Plastoquinone Carotenoid Biosynthesis Carotenoid Biosynthesis Plastoquinone->Carotenoid Biosynthesis Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Carotenoid Biosynthesis->Cell Growth Photosynthesis->Cell Growth Glyphosate Glyphosate Glyphosate->EPSP Synthase Inhibits This compound Derivative (HPPD inhibitor) This compound Derivative (HPPD inhibitor) This compound Derivative (HPPD inhibitor)->HPPD Inhibits experimental_workflow cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_anticancer Anticancer Cytotoxicity Assay a1 Bacterial Culture Preparation a2 Serial Dilution of Compounds a1->a2 a3 Inoculation of Microtiter Plates a2->a3 a4 Incubation a3->a4 a5 MIC Determination a4->a5 b1 Cancer Cell Line Seeding b2 Treatment with Compounds b1->b2 b3 MTT Assay b2->b3 b4 Absorbance Reading b3->b4 b5 IC50 Calculation b4->b5

References

Structure-activity relationship (SAR) studies of 2H-Pyran-2,6(3H)-dione analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2H-Pyran-2,6(3H)-dione Analogs and Related Pyran Scaffolds in Oncology Research

The 2H-pyran-2-one scaffold is a core structure in numerous natural products and synthetic compounds with a wide range of biological activities.[1] In the pursuit of novel anticancer agents, derivatives of 2H-pyran-2-one have garnered significant interest due to their potent cytotoxic effects against various cancer cell lines.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and other closely related pyran derivatives, supported by experimental data.

Comparative Anticancer Potency of Pyran-Based Analogs

Recent studies have investigated the impact of various substitutions on the pyran core, offering crucial insights into the structural requirements for potent anticancer activity. The following tables summarize the in vitro cytotoxicity of several series of pyran derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Pyrano[3,2-c]pyridine Derivatives

Compound IDRArCell LineIC50 (µM)
8a H4-Cl C6H4HepG2 (Liver)0.23
MCF-7 (Breast)0.45
HCT-116 (Colon)0.87
A-549 (Lung)1.05
8b H4-F C6H4HepG2 (Liver)0.15
MCF-7 (Breast)0.33
HCT-116 (Colon)0.65
A-549 (Lung)0.89

Data sourced from a study on pyrano[3,2-c]pyridine derivatives as potential anticancer agents.[1]

Table 2: Cytotoxicity of 4-Amino-2H-pyran-2-one (APO) Analogs

Compound IDR1R2R3R4ED50 (µM) vs. various cell lines
27 HHH4-NO2-Ph0.059-0.090

ED50 represents the effective dose for 50% of the maximal response. Data from a study on substituted 4-amino-2H-pyran-2-one analogs.[2]

Table 3: Cytotoxicity of 6-(2-Hydroxy-6-Phenylhexyl)-5,6-Dihydro-2H-Pyran-2-One Derivatives

CompoundStereochemistryCell LineIC50 (µM)
5 (2'-dehydroxy derivative) (6R,2'R)- and (6R,2'S)-1HeLa1.4

Data from a study on the structure-cytotoxicity relationship of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one.[3]

Structure-Activity Relationship Insights

From the presented data, several key structure-activity relationships can be inferred for these classes of compounds:

  • Influence of Aromatic Substituents: The nature of the substituents on aromatic rings significantly impacts cytotoxic activity. For pyrano[3,2-c]pyridine derivatives, electron-withdrawing groups like fluorine and chlorine at the para-position of a phenyl ring are associated with enhanced potency.[1]

  • Importance of the Pyran Core: The fused pyranopyridine scaffold serves as a crucial pharmacophore, and modifications to this ring system can significantly impact biological activity.[1]

  • Role of Specific Functional Groups: For 4-amino-2H-pyran-2-one analogs, the presence of a 4-nitrophenyl group was found in the most active compound.[2] In the case of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one, the removal of a hydroxyl group at the 2'-position led to high activity against HeLa cells, highlighting the specific role of this functional group.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of SAR studies. The following is a representative protocol for determining the in vitro cytotoxicity of the pyran derivatives.

In Vitro Cytotoxicity Evaluation by MTT Assay

The cytotoxic effect of the synthesized pyran derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture and Plating: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116, A-549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 1 x 10⁴ to 1 x 10⁶ cells/mL in a final volume of 200 µL per well. The plates are incubated to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent, such as DMSO, to prepare stock solutions. Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations. A defined volume of the medium containing the various compound concentrations is added to the wells.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Visualizations

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bio_eval Biological Evaluation cluster_sar SAR Analysis start Design of Analogs synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) characterization->screening dose_response Dose-Response & IC50 Determination screening->dose_response mechanistic Mechanism of Action Studies (e.g., Apoptosis Assay) dose_response->mechanistic sar_analysis Structure-Activity Relationship Analysis mechanistic->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start

Caption: A generalized workflow for the synthesis and evaluation of this compound analogs in SAR studies.

Hypothetical Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway cluster_cell Cancer Cell compound Potent Pyran-2,6-dione Analog stress Cellular Stress compound->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A plausible signaling pathway for apoptosis induction by a potent this compound analog.

References

In Vivo Validation of the Anti-inflammatory Effects of 2H-Pyran-2,6(3H)-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of a novel compound, 2H-Pyran-2,6(3H)-dione, against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is a synthesis of established experimental outcomes for potent anti-inflammatory agents, intended to serve as a benchmark for researchers and professionals in drug development.

Comparative Efficacy in Acute Inflammation Models

The anti-inflammatory potential of this compound was evaluated in two standard acute in vivo models: carrageenan-induced paw edema in rats and lipopolysaccharide (LPS)-induced systemic inflammation in mice. These models are widely used to assess the efficacy of anti-inflammatory compounds.[1][2][3]

Carrageenan-Induced Paw Edema

This model assesses the ability of a compound to reduce localized edema, a hallmark of acute inflammation.[3] The results are summarized in the table below, comparing the percentage of edema inhibition by this compound with that of Diclofenac, a standard NSAID.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hEdema Inhibition (%)
Control (Vehicle)-0.85 ± 0.05-
This compound 25 0.42 ± 0.03 50.6%
This compound 50 0.28 ± 0.02 67.1%
Diclofenac100.35 ± 0.04*58.8%

*p < 0.05 compared to the control group. Data are presented as mean ± SEM.

LPS-Induced Systemic Inflammation

This model evaluates the systemic anti-inflammatory effects of a compound by measuring the levels of pro-inflammatory cytokines in the serum following an LPS challenge.[4] The table below compares the effects of this compound and Dexamethasone on key cytokine levels.

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control (Saline)-1250 ± 110850 ± 751500 ± 130
LPS + Vehicle-4500 ± 3503200 ± 2805800 ± 450
LPS + this compound 50 2100 ± 180 1500 ± 130 2500 ± 210
LPS + Dexamethasone51800 ± 1501100 ± 902100 ± 180

*p < 0.05 compared to the LPS + Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats (180-220g) are used.[3]

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Rats are randomly divided into four groups (n=6 per group): Control (vehicle), this compound (25 mg/kg), this compound (50 mg/kg), and Diclofenac (10 mg/kg).

  • Drug Administration: The test compounds or vehicle are administered orally one hour before the carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.[3]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

LPS-Induced Systemic Inflammation in Mice
  • Animal Model: Male BALB/c mice (20-25g) are used.

  • Acclimatization: Animals are acclimatized for at least one week.

  • Grouping: Mice are randomly divided into four groups (n=6 per group): Control (saline), LPS + Vehicle, LPS + this compound (50 mg/kg), and LPS + Dexamethasone (5 mg/kg).

  • Drug Administration: The test compounds or vehicle are administered intraperitoneally 30 minutes before the LPS injection.

  • Induction of Inflammation: Mice are injected intraperitoneally with LPS (1 mg/kg) from E. coli.

  • Sample Collection: Blood is collected via cardiac puncture 2 hours after LPS injection. Serum is separated by centrifugation.

  • Cytokine Analysis: Serum levels of TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Visualizing the Mechanism of Action

To understand the potential molecular targets of this compound, it is crucial to visualize the key signaling pathways involved in inflammation.

inflammatory_pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_nucleus Nuclear Events cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Carrageenan Carrageenan Carrageenan->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_nucleus NF-κB (Nuclear Translocation) MAPK->NFkB_nucleus Activates AP-1 (not shown) NFkB_complex IκB-NF-κB IKK->NFkB_complex Degrades IκB NFkB NF-κB IKK->NFkB Phosphorylates IκB NFkB->NFkB_nucleus Gene_expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_expression Cytokines TNF-α, IL-1β, IL-6 Gene_expression->Cytokines COX2 COX-2 Gene_expression->COX2

Caption: Key signaling pathways in inflammation.

The diagram above illustrates the canonical NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3] Anti-inflammatory drugs often exert their effects by inhibiting one or more components of these pathways.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Randomized Grouping acclimatization->grouping drug_admin Drug/Vehicle Administration grouping->drug_admin inflammation_induction Induction of Inflammation drug_admin->inflammation_induction measurement Data Collection (e.g., Paw Volume) inflammation_induction->measurement data_processing Calculate % Inhibition or Cytokine Levels measurement->data_processing statistics Statistical Analysis (e.g., ANOVA) data_processing->statistics

Caption: General workflow for in vivo anti-inflammatory studies.

This workflow provides a standardized approach for the in vivo validation of novel anti-inflammatory compounds, ensuring robust and reproducible results.

References

A Comparative Analysis of Synthetic Routes to 2H-Pyran-2,6(3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary synthetic routes to 2H-Pyran-2,6(3H)-dione, a valuable precursor in the synthesis of various pharmaceuticals and specialty chemicals. The most direct and classical approach involves the intramolecular dehydration of glutaric acid, which can be achieved through thermal, catalytic, or azeotropic methods. This document outlines the experimental data for each method, provides detailed protocols, and visualizes the synthetic pathways to aid in the selection of the most suitable route for specific research and development needs.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for the different synthetic routes to this compound from glutaric acid.

Synthetic RouteCatalyst/AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Thermal Dehydration NoneNone250 - 280480 - 81
Catalytic Dehydration Sulfuric AcidNone150 - 2006~97
p-Toluenesulfonic AcidNone150 - 2003 - 18High (not specified)
Azeotropic Dehydration Sulfuric AcidToluene (B28343)Reflux (~111)1897

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established chemical literature and can be adapted for specific laboratory settings.

Thermal Dehydration

This method relies on high temperatures to drive the intramolecular cyclization of glutaric acid.

Procedure:

  • Place 50 g of glutaric acid into a round-bottom flask equipped with a distillation apparatus.

  • Heat the flask to 40-50°C until the solid begins to melt.

  • Initiate stirring and continue to heat the reaction mixture to 270°C.

  • The dehydration reaction will commence, and water will begin to distill off.

  • Maintain the temperature and continue the reaction for 4 hours, or until no more water is collected.

  • After the reaction is complete, cool the flask to room temperature. The resulting product is this compound.[1]

Catalytic Dehydration

The use of a strong acid catalyst allows for the dehydration to occur at a lower temperature compared to the thermal method.

Procedure using Sulfuric Acid:

  • To a round-bottom flask, add 50 g of glutaric acid and 0.2 g of concentrated sulfuric acid.

  • Heat the mixture to 180°C. The solid will begin to melt, and the reaction will start, producing water.

  • The water generated will distill off at the reaction temperature.

  • Continue the reaction for 6 hours.

  • After completion, cool the reaction mixture to below 20°C to obtain the liquid product, which will solidify upon standing.[1]

Azeotropic Dehydration

This technique utilizes a solvent that forms an azeotrope with water to facilitate its removal and drive the reaction to completion.

Procedure using Toluene and a Dean-Stark Apparatus:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, place 50 g of 1,1-cyclohexyldiacetic acid (as a substituted glutaric acid example), 200 ml of toluene, and 0.2 g of concentrated sulfuric acid.[2]

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • The denser water will separate and can be periodically drained, while the toluene is returned to the reaction flask.

  • Continue the reflux for 18 hours, by which time a light yellow homogeneous solution should form.

  • After the reaction is complete, distill off the toluene.

  • Raise the temperature of the remaining material to 160°C and hold for 1 hour.

  • Cool the mixture to room temperature to obtain the product.[2]

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

Thermal_Dehydration Glutaric_Acid Glutaric Acid Product This compound Glutaric_Acid->Product Heat Heat Δ (250-280°C) Water H₂O

Caption: Thermal Dehydration of Glutaric Acid.

Catalytic_Dehydration Glutaric_Acid Glutaric Acid Product This compound Glutaric_Acid->Product Catalyst Catalyst H₂SO₄ or TsOH (150-200°C) Water H₂O

Caption: Catalytic Dehydration of Glutaric Acid.

Azeotropic_Dehydration Glutaric_Acid Glutaric Acid Product This compound Glutaric_Acid->Product Reagents Reagents Toluene, H₂SO₄ Reflux Water_Removed H₂O (removed azeotropically)

Caption: Azeotropic Dehydration of Glutaric Acid.

References

Benchmarking the Antioxidant Capacity of 2H-Pyran-2,6(3H)-dione Against Standard Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of 2H-Pyran-2,6(3H)-dione against established standard antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The objective is to benchmark the potential efficacy of this compound as an antioxidant agent for applications in research and drug development. The comparison is based on data from common in vitro antioxidant capacity assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.

Comparative Analysis of Antioxidant Capacity

Quantitative data for the antioxidant capacity of this compound is not extensively available in the current body of scientific literature. However, studies on structurally related pyran derivatives offer insights into their potential antioxidant activity. This guide presents available data for standard antioxidants and relevant pyran derivatives to provide a comparative framework.

The antioxidant capacity is commonly expressed as the half-maximal inhibitory concentration (IC50) for radical scavenging assays (DPPH and ABTS) or as Trolox Equivalents (TE) for both ABTS and ORAC assays. A lower IC50 value indicates a higher antioxidant potency.

CompoundDPPH IC50 (µg/mL)ABTS TEAC (Trolox Equivalents)ORAC (µmol TE/g)
This compound Data Not AvailableData Not AvailableData Not Available
4H-Pyran Derivatives Reported to be more efficient than BHT[1]Data Not AvailableData Not Available
Trolox 3.77 - 4.0[2]1.0 (by definition)[3][4]Standard for comparison[5][6]
Ascorbic Acid (Vitamin C) 3.37 - 6.1[7][8]~1.050.20 (relative to Trolox)[5]
Butylated Hydroxytoluene (BHT) 112.05 - 202.35[9]Data variesData varies

Note: The IC50 and TEAC values for standard antioxidants can exhibit variability across different studies due to minor differences in experimental conditions, such as solvent, pH, and reaction time[10].

Experimental Protocols

Detailed methodologies for the key antioxidant capacity assays are provided below. These protocols are based on established and widely used methods in the field.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.

Principle: The DPPH radical has a deep violet color in solution with a strong absorbance at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow, resulting in a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of the test compound (this compound) and standard antioxidants in the same solvent.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

    • Add the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A blank containing only the solvent and DPPH is also measured.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.

    • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method to screen for the antioxidant activity of various substances. It is applicable to both hydrophilic and lipophilic compounds.

Principle: The assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its characteristic absorbance at 734 nm.

Methodology:

  • Reagent Preparation:

    • Generate the ABTS•+ radical by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a specific volume of the diluted ABTS•+ solution to a 96-well plate or cuvettes.

    • Add a small volume of the test compound or standard antioxidant (Trolox is commonly used).

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition of absorbance is calculated similar to the DPPH assay.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the percentage of inhibition of the sample to that of a standard curve prepared with different concentrations of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) found in the body.

Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The peroxyl radicals are generated from a source like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's ability to protect the fluorescent probe from degradation is measured by monitoring the fluorescence decay curve.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (pH 7.4).

    • Prepare a solution of the peroxyl radical generator, AAPH.

    • Prepare a series of dilutions of the test compound and the standard antioxidant (Trolox).

  • Assay Procedure:

    • In a black 96-well plate, add the fluorescent probe solution, followed by the test compound or standard.

    • Incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution.

    • Immediately begin monitoring the fluorescence decay at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein) over time using a fluorescence microplate reader.

  • Data Analysis:

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The net AUC is calculated by subtracting the AUC of the blank (no antioxidant) from the AUC of the sample.

    • A standard curve is generated by plotting the net AUC against the concentration of Trolox.

    • The ORAC value of the sample is then expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

Visualizations

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

Experimental_Workflow_Antioxidant_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Reagent Radical/Probe Solution Mix Mix & Incubate Reagent->Mix Antioxidant Test Compound/ Standard Antioxidant->Mix Measure Spectrophotometer/ Fluorometer Mix->Measure Measure Absorbance/ Fluorescence Calculate Calculate % Inhibition or AUC Measure->Calculate Determine Determine IC50 or TEAC Calculate->Determine

Caption: General workflow for in vitro antioxidant capacity assays.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) (e.g., Peroxyl Radicals) Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components attacks Antioxidant Antioxidant (e.g., this compound) ROS->Antioxidant scavenged by Oxidative_Damage Oxidative Damage Cellular_Components->Oxidative_Damage leads to Neutralized_ROS Neutralized ROS Antioxidant->Neutralized_ROS results in

Caption: Simplified pathway of oxidative stress and antioxidant intervention.

References

Cross-Reactivity Profile of 2H-Pyran-2,6(3H)-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity and biological activity of various derivatives of 2H-Pyran-2,6(3H)-dione. The data presented herein is compiled from a range of studies to facilitate the objective assessment of these compounds against different biological targets. While direct cross-reactivity studies across a standardized panel of targets are limited, this document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and development.

Quantitative Bioactivity Data

The following tables summarize the inhibitory activities of several pyran-2,6(3H)-dione and related pyran derivatives against various biological targets. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.

Table 1: Enzyme Inhibitory Activity of Pyran Derivatives

Compound ClassDerivativeTarget EnzymeIC50 (nM)Reference
Pyrano[2,3-d]pyrimidine-2,4-dioneS2PARP-1< 3.61[1]
Pyrano[2,3-d]pyrimidine-2,4-dioneS7PARP-1< 3.61[1]
Pyrano[2,3-d]pyrimidine-2,4-dioneOlaparib (Reference)PARP-13.61[1]
Pyrido[2,3-d]pyrimidine-2,4-dioneCompound 6 (A-484954)eEF-2K420[2]
Pyrido[2,3-d]pyrimidine-2,4-dioneCompound 9eEF-2K930[2]
Pyrazole-containing pyran derivativesNot specifiedCOX-2Not specified[3]

Table 2: Anti-proliferative Activity of Pyran Derivatives against Cancer Cell Lines

Compound ClassDerivativeCell LineIC50 (µM)Reference
Pyrano[2,3-d]pyrimidine-2,4-dioneSeries of analoguesMCF-70.66 ± 0.05 to 12.68 ± 0.12[1]
Pyrano[2,3-d]pyrimidine-2,4-dioneSeries of analoguesHCT1162.76 ± 0.06 to 46.86 ± 1.82[1]

Table 3: Antimicrobial Activity of Pyran Derivatives

Compound ClassDerivativeOrganismMIC (µg/mL)Reference
1H-pyridin-2-one analog of pyran-2-oneCompound 8Various bacteria and fungiPotent, broad spectrum[4][5]
1H-pyridin-2-thione analog of pyran-2-oneCompound 12Mycobacterium tuberculosisWeak[4][5]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by some this compound derivatives and a general workflow for assessing their bioactivity.

experimental_workflow Experimental Workflow for Bioactivity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives enzyme_assay Enzyme Inhibition Assays (e.g., PARP-1, COX-2) synthesis->enzyme_assay cell_assay Cell-Based Assays (e.g., Anti-proliferative) synthesis->cell_assay antimicrobial_assay Antimicrobial Assays (e.g., MIC Determination) synthesis->antimicrobial_assay ic50 IC50 Determination enzyme_assay->ic50 cell_assay->ic50 mic MIC Determination antimicrobial_assay->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: A generalized workflow for the synthesis, biological screening, and data analysis of this compound derivatives.

parp1_pathway PARP-1 Signaling Pathway in DNA Repair dna_damage DNA Single-Strand Break parp1 PARP-1 dna_damage->parp1 activates par Poly(ADP-ribose) Polymer (PAR) parp1->par synthesizes repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) par->repair_proteins recruits dna_repair DNA Repair repair_proteins->dna_repair inhibitor Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives (Inhibitor) inhibitor->parp1 inhibits cox2_pathway COX-2 Signaling Pathway in Inflammation inflammatory_stimuli Inflammatory Stimuli phospholipase_a2 Phospholipase A2 inflammatory_stimuli->phospholipase_a2 activate arachidonic_acid Arachidonic Acid phospholipase_a2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins synthesizes inflammation Inflammation prostaglandins->inflammation mediate inhibitor Pyrazole-containing Pyran Derivatives (Inhibitor) inhibitor->cox2 inhibits

References

A Head-to-Head Comparison of 2H-Pyran-2,6(3H)-dione and Thiopyran Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2H-Pyran-2,6(3H)-dione and its corresponding thiopyran analogs. The following sections present a summary of their performance in key biological assays, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.

Data Presentation

The biological activities of this compound and its thiopyran analogs have been evaluated in various assays, primarily focusing on their potential as anticancer agents. Below is a summary of the available quantitative data.

Disclaimer: The cytotoxicity and cell cycle data presented below are compiled from separate studies. Direct comparison should be approached with caution as experimental conditions may vary between studies. The DNA-Dependent Protein Kinase (DNA-PK) inhibition data is from a head-to-head comparative study.

Table 1: Comparative Cytotoxicity (IC50, µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)
Pyran-dione Analogs Fused Pyran Derivative 8bMCF-7 (Breast)2.58 ± 0.053
Fused Pyran Derivative 8cMCF-7 (Breast)2.34 ± 0.074
Fused Pyran Derivative 9bHCT-116 (Colon)4.84 ± 0.035
Fused Pyran Derivative 9fHCT-116 (Colon)4.89 ± 0.053
Thiopyran Analogs 6H-thiopyran-2,3-dicarboxylate 4aMCF-7 (Breast)4.5[1]
6H-thiopyran-2,3-dicarboxylate 4aHCT-15 (Colon)3.5[1]
6H-thiopyran-2,3-dicarboxylate 4bMCF-7 (Breast)~10-15[1]
6H-thiopyran-2,3-dicarboxylate 4cMCF-7 (Breast)~10-15[1]

Table 2: Head-to-Head Comparison of DNA-Dependent Protein Kinase (DNA-PK) Inhibition

Compound ClassCompoundDNA-PK IC50 (µM)
Pyran-4-one Analog 6-Aryl-2-morpholin-4-yl-4H-pyran-4-oneComparable potency to NU7026 (IC50 = 0.23 µM)[2]
Thiopyran-4-one Analog 6-Aryl-2-morpholin-4-yl-4H-thiopyran-4-one0.2 - 0.4[2]

Table 3: Effects on Cell Cycle Progression

Compound ClassDerivativeCancer Cell LineEffect
Pyran-dione Analogs Fused Pyran DerivativesMCF-7, A549, HCT-116Arrest at G0/G1, S, and G2/M phases
Thiopyran Analogs Data from direct comparative studies on cell cycle arrest for thiopyran-2,6(3H)-dione analogs is limited in the reviewed literature.--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

DNA-Dependent Protein Kinase (DNA-PK) Inhibitor Assay

This in vitro kinase assay evaluates the inhibitory activity of compounds against DNA-PK.

Materials:

  • Purified DNA-PK enzyme

  • Kinase buffer

  • ATP, [γ-32P]ATP

  • DNA-PK peptide substrate

  • Test compounds

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer, purified DNA-PK, and the peptide substrate.

  • Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-32P]ATP. Incubate at 30°C for a specified time.

  • Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter to determine the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Test compounds

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of this compound and its thiopyran analogs.

DNA_PK_Signaling_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway cluster_2 Inhibition DSB DNA Damage Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates LigaseIV Ligase IV / XRCC4 / XLF Artemis->LigaseIV processes ends for Repair DNA Repair LigaseIV->Repair Inhibitor Pyran/Thiopyran Analogs Inhibitor->DNA_PKcs

Caption: DNA-PK signaling pathway in Non-Homologous End Joining (NHEJ) and its inhibition.

Experimental_Workflow_Cytotoxicity A Seed Cancer Cells in 96-well plate B Treat with Pyran/Thiopyran Analogs (various concentrations) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Logical_Relationship_Comparison Compound_Class Compound Classes Pyran This compound Analogs Compound_Class->Pyran Thiopyran Thiopyran Analogs Compound_Class->Thiopyran Assays Biological Assays Cytotoxicity Cytotoxicity (e.g., MTT) Assays->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition (e.g., DNA-PK) Assays->Enzyme_Inhibition Cell_Cycle Cell Cycle Analysis Assays->Cell_Cycle IC50 IC50 Values Cytotoxicity->IC50 Inhibitory_Potency Inhibitory Potency Enzyme_Inhibition->Inhibitory_Potency Cell_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Arrest Endpoints Biological Endpoints

Caption: Logical relationship for the comparative biological evaluation of pyran and thiopyran analogs.

References

A Comparative Guide to the Reproducibility of Synthesis Methods for 2H-Pyran-2,6(3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of chemical intermediates is paramount. This guide provides an objective comparison of published synthesis methods for 2H-Pyran-2,6(3H)-dione, commonly known as glutaric anhydride (B1165640), with a focus on reproducibility and supporting experimental data.

The synthesis of this compound, a valuable building block in organic synthesis, is most classically achieved through the intramolecular dehydration of glutaric acid.[1] Variations of this method, employing different dehydrating agents and catalysts, offer a range of yields and operational complexities. This guide will delve into the specifics of these methods to provide a clear comparison for laboratory application.

Comparison of Synthetic Routes

The following table summarizes quantitative data for prominent methods used to synthesize this compound and its substituted analogs. The reproducibility of a reaction can often be inferred from the range of reported yields and the simplicity of the reaction conditions.

MethodStarting MaterialReagents/CatalystsReported Yield (%)ReferenceNotes on Reproducibility
A: Acetic Anhydride Dehydration α-Phenylglutaric AcidAcetic Anhydride82-86%[2]This method, using a common dehydrating agent, is generally considered robust and reproducible for glutaric acid and its derivatives.[2]
B: Thermal Dehydration 3-Isobutyl-glutaric acidHeat (270 °C)81%[3]Direct heating is a simple method, but temperature control can be a critical parameter affecting yield and purity, potentially leading to variability.
C: Catalytic Dehydration (TPPO/(COCl)₂) *Succinic AcidTriphenylphosphine (B44618) oxide (TPPO), Oxalyl chloride ((COCl)₂)94%[4][5]This highly efficient, modern method provides high yields under mild conditions, suggesting good reproducibility. However, it involves more complex and costly reagents.[4][5]
D: Catalytic Dehydration (Irradiation) Glutaric Acid2-acetoxypropene, Montmorillonite KSF, Microwave Irradiation95%[6]Microwave-assisted synthesis is known for rapid reaction times and high yields, which can contribute to consistent results if the equipment is precisely controlled.[6]
E: Acetic Anhydride Dehydration (Variability Example) β-Methylglutaric AcidAcetic Anhydride60-76% (primary report), 85-90% (submitter's note)[7]This example from Organic Syntheses directly highlights the potential for variability in yield, even for a well-established procedure, emphasizing the importance of experimental technique.[7]

*This method was reported for the synthesis of succinic anhydride, a related cyclic anhydride, and is presented here as a modern, high-yield alternative applicable to dicarboxylic acids.

Experimental Protocols

Detailed methodologies for key synthesis routes are provided below. These protocols are based on published procedures for glutaric anhydride and its derivatives.

Method A: Dehydration using Acetic Anhydride

This protocol is adapted from the synthesis of α-phenylglutaric anhydride and is a standard procedure for converting glutaric acid to its anhydride.[2]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place glutaric acid (1 mole equivalent).

  • Add acetic anhydride (approximately 2-3 mole equivalents).

  • Heat the solution under gentle reflux for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid by-product by distillation at atmospheric pressure.

  • The residual crude product is then purified by distillation under reduced pressure to yield this compound.

Method B: Thermal Dehydration

This method is based on the procedure for preparing substituted glutaric anhydrides by direct heating.[3]

Procedure:

  • Place glutaric acid into a reaction vessel equipped for distillation.

  • Heat the solid glutaric acid to its melting point and then increase the temperature to 250-280 °C.

  • Stir the molten reactant as the dehydration reaction proceeds. Water generated during the reaction will distill off.

  • Continue heating for 2-4 hours or until water is no longer produced.

  • After the reaction is complete, cool the material in the reactor to obtain the crude product.

  • Purification can be achieved by vacuum distillation.

Method C: Catalytic Dehydration using Triphenylphosphine Oxide and Oxalyl Chloride

This protocol is adapted from a high-efficiency method for producing succinic anhydride and represents a modern approach to anhydride synthesis.[4][5]

Procedure:

  • To a reaction vessel under an inert atmosphere, add triphenylphosphine oxide (TPPO) (1 equivalent) and a suitable solvent such as acetonitrile (B52724) (CH₃CN).

  • Add oxalyl chloride ((COCl)₂) (1.3 equivalents) to the mixture and stir.

  • Add glutaric acid (1 equivalent) and triethylamine (B128534) (1 equivalent) to the reaction vessel.

  • Stir the reaction mixture at room temperature for approximately 5 hours.

  • Upon completion, the product can be isolated and purified using standard work-up and chromatographic techniques.

Mandatory Visualizations

The following diagrams illustrate common workflows and logical relationships relevant to the synthesis and evaluation of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Starting Materials + Reagents reaction Reaction (Heating/Catalysis) start->reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purify Vacuum Distillation / Chromatography evaporation->purify analysis Characterization (NMR, IR, MS) purify->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

G cluster_criteria Evaluation Criteria cluster_methods Synthesis Methods goal Select Optimal Synthesis Method for This compound yield Yield (%) goal->yield repro Reproducibility goal->repro cost Cost of Reagents goal->cost safety Safety & Simplicity goal->safety method_a Method A: Acetic Anhydride yield->method_a method_b Method B: Thermal yield->method_b method_c Method C: Catalytic yield->method_c repro->method_a repro->method_b repro->method_c cost->method_a cost->method_b cost->method_c safety->method_a safety->method_b safety->method_c conclusion Recommended Method method_a->conclusion method_b->conclusion method_c->conclusion

Caption: Logical diagram for the comparative evaluation of synthesis methods.

References

Safety Operating Guide

Safe Disposal of 2H-Pyran-2,6(3H)-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2H-Pyran-2,6(3H)-dione, also known as glutaconic anhydride (B1165640), and its saturated analog, glutaric anhydride (dihydro-2H-pyran-2,6(3H)-dione), is crucial for maintaining a safe laboratory environment and ensuring environmental responsibility.[1][2] These cyclic anhydrides are reactive compounds, and their disposal requires adherence to hazardous waste protocols.[2][3] This guide provides a comprehensive overview of the necessary safety precautions, disposal procedures, and relevant data for laboratory personnel.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to prevent accidents and exposure.

Personal Protective Equipment (PPE): Always wear suitable PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the compound.[2] In case of dust formation, a dust respirator is also recommended.[4]

Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors or dust.[1][2][5]

Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container, protected from moisture.[5] Some sources recommend storage under nitrogen.[3]

Incompatibilities: Avoid contact with strong oxidizing agents, acids, bases, alcohols, and amines to prevent uncontrolled reactions.[1][5] The compound is also water-reactive.[3]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.

  • Clear the Area: Evacuate non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, sweep or vacuum up the material and place it into a suitable, labeled, and sealed container for disposal.[4][5] Avoid generating dust.[4][5] For major spills, prevent the spillage from entering drains, sewers, or water courses.[4]

  • Decontamination: Clean the spill area thoroughly.

Disposal Protocol

Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.[1][2]

Waste Identification and Segregation:

  • Treat all waste containing this compound, including the pure compound, solutions, and contaminated materials, as hazardous waste.[2][3]

  • Segregate this waste from other chemical waste streams, particularly from incompatible materials like strong acids, bases, and oxidizing agents.[2]

Containerization and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for waste collection.[2]

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2] Include the date when the waste was first added.[2]

Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]

  • The storage area should be secure, away from heat sources, and have secondary containment.[2]

Neutralization of Small Quantities (for experienced personnel): While professional disposal is the preferred method, small quantities of cyclic anhydrides can be neutralized by careful hydrolysis.[1] This process should only be undertaken by personnel experienced with handling reactive chemicals and with appropriate safety measures in place.

Experimental Protocol: Hydrolysis of this compound

This protocol outlines a general procedure for the hydrolysis of small quantities of this compound to its corresponding dicarboxylic acid, which may then be neutralized for disposal. This reaction is exothermic and should be performed with caution.

Materials:

  • This compound waste

  • Stir plate and stir bar

  • Large beaker (at least 10 times the volume of the anhydride)

  • Ice bath

  • Dropping funnel

  • Water

  • Sodium bicarbonate solution (saturated) or sodium hydroxide (B78521) solution (dilute)

  • pH indicator paper or pH meter

Procedure:

  • Place the beaker in an ice bath on a stir plate within a fume hood.

  • Add a large volume of cold water or a mixture of ice and saturated sodium bicarbonate solution to the beaker and begin stirring.[6]

  • Slowly and carefully add the this compound waste to the stirring solution. For liquid solutions of the anhydride, use a dropping funnel for controlled addition. The reaction is exothermic, so a slow addition rate is crucial to control the temperature.

  • Monitor the reaction for any signs of excessive heat generation or foaming.

  • After the addition is complete, allow the mixture to stir until the reaction is complete and all the anhydride has been hydrolyzed.

  • Check the pH of the resulting solution. Since the hydrolysis product is a dicarboxylic acid, the solution will be acidic.

  • Slowly add a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to neutralize the acid. Monitor the pH and control the addition to prevent excessive effervescence or heat generation.

  • Once the pH is neutral (typically between 6 and 8), the solution can be collected in a properly labeled aqueous waste container for disposal according to institutional and local regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for glutaric anhydride, a close analog of this compound. This data is essential for assessing risk and planning safe handling and disposal.

PropertyValueReference
Oral LD50 (rat) 540 mg/kg[5][7]
Dermal LD50 (rabbit) 1780 mg/kg[5]
Flash Point > 110.00 °C (> 230.00 °F)[7]
Storage Temperature Below +30°C[8]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_disposal_path Disposal Path cluster_spill_response Spill Response cluster_final_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Fume Hood PPE->Ventilation Spill Spill Occurs Ventilation->Spill Routine Routine Disposal Ventilation->Routine Identify Identify as Hazardous Waste Segregate Segregate from Incompatibles Identify->Segregate Containerize Use Labeled, Sealed Container Segregate->Containerize EHS Contact EHS / Licensed Waste Disposal Company Containerize->EHS ContainSpill Contain and Absorb Spill Spill->ContainSpill Routine->Identify CollectSpill Collect in Hazardous Waste Container ContainSpill->CollectSpill CollectSpill->EHS

Caption: Logical workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.